(2-Fluoro-6-nitrophenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFPVDHVXUSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693205 | |
| Record name | (2-Fluoro-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643-60-3 | |
| Record name | (2-Fluoro-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Fluoro-6-nitrophenyl)methanol chemical properties and reactivity
An In-Depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol: Properties, Synthesis, Reactivity, and Applications
Introduction
This compound, a substituted benzyl alcohol, is a key chemical intermediate whose value in modern organic synthesis and medicinal chemistry is derived from the unique and potent reactivity imparted by its ortho-disubstituted aromatic ring. The presence of a fluorine atom and a nitro group positioned adjacent to each other creates a highly electron-deficient aromatic system, priming the molecule for a range of strategic transformations. The hydroxymethyl group provides a further handle for synthetic diversification.
This guide offers an in-depth exploration of the chemical properties, synthesis, and characteristic reactivity of this compound. It provides field-proven insights and detailed protocols intended for researchers, chemists, and drug development professionals who wish to leverage this versatile building block in their synthetic programs, particularly in the development of novel therapeutics for infectious and neurological diseases.
Physicochemical and Spectroscopic Properties
The foundational properties of a reagent dictate its handling, purification, and characterization. This compound is typically isolated as a solid at room temperature.
Physical and Chemical Properties
The core physical and computed chemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1643-60-3 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | White to yellow solid | [2][3] |
| Melting Point | 52-53 °C | [4] |
| LogP | 1.2262 (Computed) | [1] |
| Topological Polar Surface Area (TPSA) | 63.37 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Spectroscopic Analysis
Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis or before use. The ¹H NMR spectrum is particularly informative and varies characteristically with the deuterated solvent used.
¹H Nuclear Magnetic Resonance (NMR):
-
In DMSO-d₆: The spectrum shows a complex multiplet for the aromatic protons between δ 7.78-7.53 ppm. The hydroxyl proton appears as a triplet at δ 5.41 ppm due to coupling with the adjacent methylene protons. The benzylic methylene protons (CH₂) appear as a doublet at δ 4.70 ppm.[2]
-
Expert Insight: The observation of splitting for the -OH proton in DMSO-d₆ is characteristic, as this solvent is less prone to rapid proton exchange compared to CDCl₃, allowing coupling to be resolved.
-
-
In CDCl₃: The aromatic region simplifies to a doublet around δ 7.84 ppm and a multiplet for the remaining two protons at δ 7.46 ppm. The benzylic methylene protons (CH₂) are observed as a singlet at δ 4.90 ppm.[3]
-
Expert Insight: In chloroform, the hydroxyl proton signal is often broad and may not show clear coupling, leading to the adjacent CH₂ group appearing as a singlet due to the collapse of the coupling pattern from rapid exchange.
-
| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ | Chemical Shift (δ) in CDCl₃ |
| Aromatic CH (3H) | 7.78 – 7.53 (m) | 7.84 (d, 1H), 7.46 (m, 2H) |
| Hydroxyl OH (1H) | 5.41 (t, J = 5.6 Hz) | Not explicitly reported, often broad |
| Benzylic CH₂ (2H) | 4.70 (d, J = 5.6 Hz) | 4.90 (s) |
Synthesis and Manufacturing
While several synthetic routes are possible, a reliable and high-yielding laboratory-scale preparation involves the reduction of the corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid, which is commercially available. This method avoids the over-reduction often associated with more aggressive reducing agents.
Recommended Synthetic Route: Reduction of 2-Fluoro-6-nitrobenzoic Acid
The selective reduction of a carboxylic acid to a primary alcohol in the presence of a nitro group can be efficiently achieved using borane complexes, such as borane dimethyl sulfide (BH₃-SMe₂). This reagent is preferred over stronger hydrides like LiAlH₄, which could non-selectively reduce the nitro group.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol: [2]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add borane dimethyl sulfide complex (BH₃-SMe₂, ~1.3 eq) dropwise via syringe.
-
Causality: The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. Anhydrous conditions are crucial as borane reagents react with water.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases. This step safely neutralizes any excess borane reagent.
-
Extraction: Remove the solvents under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Self-Validation: The bicarbonate wash removes any unreacted acidic starting material, ensuring the purity of the final product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a yellow solid (typical yield: ~75%).
Chemical Reactivity and Transformations
The synthetic utility of this compound stems from three primary centers of reactivity: the hydroxymethyl group, the nitro group, and the activated aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The defining feature of this molecule's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the nitro group, combined with the inductive effect of the fluorine, renders the carbon atom bearing the fluorine (C2) highly electrophilic.
Mechanism Insight: A nucleophile attacks the C2 position, breaking the aromaticity to form a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the oxygen atoms of the ortho-nitro group, which is a key stabilizing interaction that dramatically accelerates the reaction compared to the meta or para isomers.[5] In the final step, the fluoride ion is eliminated, and aromaticity is restored. Fluorine, despite the high strength of the C-F bond, is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond.[5]
Caption: The addition-elimination mechanism of SNAr.
General Protocol for SNAr with an Alcohol (O-Nucleophile): [6]
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol nucleophile (1.5 eq) in an anhydrous polar aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir at room temperature for 30 minutes to generate the alkoxide.
-
Substitution: Add this compound (1.0 eq) to the alkoxide solution.
-
Reaction: Heat the mixture to 60-80 °C and monitor by TLC.
-
Work-up: After completion, cool to room temperature, quench with water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.
Oxidation of the Hydroxymethyl Group
The primary alcohol moiety can be selectively oxidized to the corresponding aldehyde, 2-fluoro-6-nitrobenzaldehyde. This transformation is valuable for subsequent reactions such as imine formation or Wittig reactions. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Caption: Oxidation of the primary alcohol to an aldehyde.
Detailed Experimental Protocol (PCC Oxidation): [7]
-
Setup: Suspend pyridinium chlorochromate (PCC, 1.5-2.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stir bar.
-
Addition: Add a solution of this compound (1.0 eq) in DCM to the stirred suspension.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Trustworthiness: PCC is a reliable reagent for this transformation, known for stopping at the aldehyde stage for primary alcohols without significant over-oxidation.
-
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium byproducts.
-
Purification: Wash the filter cake thoroughly with additional ether. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.
Reduction of the Nitro Group
A strategically vital reaction is the selective reduction of the nitro group to an amine, yielding (2-amino-6-fluorophenyl)methanol. This transformation provides access to the synthetically useful ortho-fluoroaniline scaffold, a common feature in many bioactive molecules. Catalytic hydrogenation is a clean and effective method for this conversion.
Caption: Reduction of the nitro group to a primary amine.
Detailed Experimental Protocol (Catalytic Hydrogenation): [8]
-
Setup: To a hydrogenation vessel, add a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (3 cycles of vacuum/backfill), and then pressurize with hydrogen to the desired pressure (e.g., 50 psi or balloon pressure).
-
Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases or TLC analysis shows completion.
-
Causality: Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas for the reaction to proceed effectively.
-
-
Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Wash the filter cake with the reaction solvent. Concentrate the combined filtrates under reduced pressure to yield the desired aniline product.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile intermediate for constructing more complex molecules with potential therapeutic value.
-
Antitubercular Agents: The compound has been utilized as a key intermediate in the synthesis of novel aryl hydrazides and fluorophenylbenzohydrazides.[3][9] These classes of compounds have shown potent activity against Mycobacterium tuberculosis by targeting essential pathways like tryptophan biosynthesis.[9]
-
CNS-Active Compounds: A patent application has disclosed the use of this compound in the development of novel cyclopentyl-fused pyrrole derivatives that act as negative allosteric modulators of the NR2B subtype of the NMDA receptor.[10] These modulators have potential applications in treating a variety of central nervous system disorders.
-
Metabolite Studies: The related compound, 2-amino-6-nitrobenzyl alcohol, has been studied as a metabolite of the environmental toxin 2,6-dinitrotoluene, where it is implicated in DNA binding, highlighting its relevance in toxicology and carcinogenesis research.[11]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.
| Hazard Type | GHS Information | Precautionary Codes |
| Eye Irritation | Warning: H319 - Causes serious eye irritation. | P280 |
| Respiratory Tract Irritation | Warning: H335 - May cause respiratory irritation. | P261, P271 |
| Pictogram | GHS07 (Exclamation Mark) | - |
Recommended Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust or vapors.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
References
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN117157072A - æ°åç¯æåºå¹¶[c]å¡å¯NR2Bè´åæè°èå - Google Patents [patents.google.com]
- 11. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and identifiers for (2-Fluoro-6-nitrophenyl)methanol
An In-Depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in pharmaceutical research, drug development, and fine chemical synthesis. We will delve into its chemical identity, a robust synthesis protocol, analytical characterization, key applications, and essential safety protocols, grounded in established chemical principles.
Core Chemical Identity and Properties
This compound is a substituted benzyl alcohol derivative. The presence of both a fluorine atom and a nitro group ortho to the hydroxymethyl group makes it a sterically hindered and electronically distinct building block. These features are highly valuable in medicinal chemistry for tuning the physicochemical properties of target molecules.
Data Summary Table:
| Identifier | Value | Source(s) |
| CAS Number | 1643-60-3 | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Fluoro-6-nitrobenzyl alcohol, 2-Fluor-6-nitro-benzylalkohol | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Physical Form | Solid | N/A |
| SMILES | OCC1=C(--INVALID-LINK--=O)C=CC=C1F | [1] |
| InChIKey | RHZFPVDHVXUSND-UHFFFAOYSA-N | N/A |
Synthesis and Purification Pathway
The most direct and reliable route to synthesize this compound is through the selective reduction of its corresponding aldehyde, 2-fluoro-6-nitrobenzaldehyde. This transformation is efficiently and safely achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for reducing aldehydes in the presence of other reducible functional groups like nitro groups.[2][3]
Causality of Reagent Choice:
-
Sodium Borohydride (NaBH₄): Chosen for its chemoselectivity. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce nitro groups, esters, or carboxylic acids under standard protic solvent conditions.[4] This selectivity is crucial for isolating the desired benzyl alcohol without side reactions.
-
Methanol (Solvent): Serves as an excellent protic solvent for NaBH₄ reductions. It readily dissolves the aldehyde precursor and the borohydride reagent, and it also acts as the proton source during the workup phase to yield the final alcohol.[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of spectroscopic and chromatographic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.[6][7]
-
¹H NMR: Expected signals would include a singlet or triplet for the hydroxyl proton, a singlet for the benzylic CH₂ protons, and complex multiplets in the aromatic region due to fluorine-proton coupling.
-
¹³C NMR: Will show characteristic shifts for the benzylic carbon, the aromatic carbons (with C-F coupling), and the carbons bearing the nitro and fluoro groups.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase such as an acetonitrile/water gradient is typically effective.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) will show a molecular ion peak corresponding to the calculated mass (171.13 g/mol ).
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.[8][9]
-
Introduction of the 2-Fluoro-6-nitrophenyl Moiety: This specific substitution pattern is valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[8]
-
Versatile Chemical Handle: The primary alcohol group is a versatile functional group that can be easily converted into other functionalities such as aldehydes, carboxylic acids, ethers, and esters, or used in coupling reactions.
-
Precursor to Amines: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of a wide range of compounds, including heterocycles, amides, and sulfonamides, which are common motifs in drug candidates.[10] Its use has been cited in patents for the synthesis of complex therapeutic agents.[11]
Safety and Handling
Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.
-
Hazard Profile:
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
-
Precautionary Measures:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust or vapors.[12]
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.
Detailed Experimental Protocols
The following protocols are provided for experienced laboratory scientists. All operations should be performed in a chemical fume hood.
Protocol 1: Synthesis of this compound
-
Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: To the flask, add 2-fluoro-6-nitrobenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 0.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0°C until the bubbling ceases and the pH is acidic (~pH 2-3). Rationale: The acid neutralizes excess borohydride and protonates the intermediate alkoxide.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
Protocol 2: Purity Analysis by HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (0.1% Trifluoroacetic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Trifluoroacetic Acid).
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the product in acetonitrile to a concentration of ~1 mg/mL.
-
Injection: Inject 10 µL and analyze the chromatogram for peak purity.
References
- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. bg.copernicus.org [bg.copernicus.org]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof - Patent US-9701636-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide on the Solubility and Stability of (2-Fluoro-6-nitrophenyl)methanol
Introduction and Molecular Profile
(2-Fluoro-6-nitrophenyl)methanol is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a hydroxymethyl group. This combination of functional groups imparts specific physicochemical properties that are critical to its application in chemical synthesis and drug development. The presence of a nitroaromatic system, a common pharmacophore and a reactive functional group, necessitates a thorough understanding of its solubility and stability to ensure its effective and safe use.[1] The electron-withdrawing nature of both the nitro group and the fluorine atom can influence the reactivity of the benzene ring and the adjacent hydroxymethyl group.
This guide provides a comprehensive overview of the predicted and experimentally determined solubility and stability of this compound. It outlines detailed protocols for assessing these critical attributes, explains the rationale behind the experimental designs, and offers insights into interpreting the resulting data for practical applications in a research and development setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1643-60-3 | [2] |
| Molecular Formula | C₇H₆FNO₃ | [2] |
| Molecular Weight | 171.13 g/mol | [2] |
| Physical Form | Solid | |
| Boiling Point | 52-53 °C | |
| Predicted LogP | 1.2262 | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Predicted Solubility and Stability Profile
A molecule's chemical structure is the primary determinant of its solubility and stability. For this compound, the interplay of its functional groups provides valuable clues.
Predicted Solubility
The solubility of a compound is a function of its polarity and its ability to form favorable interactions with a solvent.
-
Aqueous Solubility: The hydroxymethyl group (-CH₂OH) can act as both a hydrogen bond donor and acceptor, which generally confers some degree of water solubility. However, the aromatic ring is hydrophobic, and the nitro and fluoro groups are also relatively nonpolar. The predicted LogP of 1.2262 suggests that the compound is more soluble in organic solvents than in water.[2] Therefore, its aqueous solubility is expected to be low.
-
Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and acetonitrile, owing to the polar nature of the nitro and hydroxymethyl groups.[3] It will likely have lower solubility in nonpolar solvents like hexane.
Predicted Chemical Stability and Degradation Pathways
Nitroaromatic compounds are known for their chemical stability, often being resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[1] However, they are susceptible to specific degradation pathways.
-
Reduction of the Nitro Group: The most common degradation pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[4] This can occur in the presence of reducing agents or under certain metabolic conditions.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde and further to a carboxylic acid. This is a common metabolic pathway and can also be induced by chemical oxidants.
-
Photostability: Aromatic nitro compounds can absorb UV radiation, which may lead to photolytic degradation.[5] The specific degradation products would depend on the reaction conditions.
-
Hydrolytic Stability: The compound is not expected to be readily susceptible to hydrolysis under neutral pH conditions, as it lacks hydrolyzable functional groups like esters or amides. However, under strongly acidic or basic conditions, degradation may be accelerated.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound is crucial for its application in solution-based assays or formulations. The shake-flask method followed by a suitable analytical quantification is a standard approach.
Rationale for Method Selection
The shake-flask method is a reliable and straightforward technique for determining equilibrium solubility. For quantification, UV/VIS spectrophotometry is a good initial choice because the nitroaromatic ring acts as a chromophore, allowing for direct measurement.[5] However, High-Performance Liquid Chromatography (HPLC) is preferred for its higher selectivity and ability to separate the parent compound from any potential impurities or degradants.[6]
Experimental Workflow: Solubility Determination
References
(2-Fluoro-6-nitrophenyl)methanol safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of (2-Fluoro-6-nitrophenyl)methanol for Research and Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the safety protocols and handling considerations for this compound (CAS No. 1643-60-3). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a synthetic intermediate. The guidance herein is synthesized from available safety data for the compound and its close structural analogs, providing a robust framework for risk mitigation in a laboratory setting.
Compound Profile and Hazard Identification
This compound is a substituted aromatic alcohol. The presence of both a nitro group and a fluorine atom on the benzene ring influences its reactivity and toxicological profile. While specific toxicity data for this exact compound is limited, a comprehensive hazard assessment can be constructed by examining data from suppliers and structurally related molecules, such as its isomers and the corresponding phenol.
Chemical and Physical Properties
A clear understanding of the compound's physical properties is foundational to its safe handling. These properties dictate appropriate storage conditions and the potential for physical hazards.
| Property | Value | Source |
| CAS Number | 1643-60-3 | ChemScene[1] |
| Molecular Formula | C₇H₆FNO₃ | ChemScene[1] |
| Molecular Weight | 171.13 g/mol | ChemScene[1] |
| Appearance | Solid (Typical for similar compounds) | N/A |
| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemScene[1] |
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For this compound, the primary hazards are related to irritation and potential harm upon ingestion or inhalation. The classification is based on data for the compound itself and its close structural isomer, (2-fluoro-5-nitrophenyl)methanol, which is expected to have a very similar toxicological profile.
-
Pictogram:

-
Signal Word: Warning [1]
-
Hazard Statements:
-
H315: Causes skin irritation. [2] This is a common hazard for substituted nitroaromatic compounds.
-
H319: Causes serious eye irritation. [2] Direct contact with the eyes is likely to cause significant irritation.
-
H335: May cause respiratory irritation. [2] Inhalation of dust or aerosols can irritate the respiratory tract.
-
H302 (Implied): Harmful if swallowed. The related compound, 2-Fluoro-6-nitrophenol, is classified as H302 (Harmful if swallowed)[3]. It is prudent to assume a similar level of oral toxicity for the methanol derivative.
-
Core Principles of Safe Handling: A Risk-Based Approach
The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The causality behind safe handling protocols is to erect barriers against these exposure routes.
Engineering Controls: The First Line of Defense
The principle of containment is paramount. The reactivity of the nitroaromatic functional group and the irritant nature of the compound demand robust engineering controls to minimize atmospheric contamination and accidental contact.
-
Chemical Fume Hood: All manipulations of solid this compound, and any solutions thereof, must be conducted within a certified chemical fume hood.[4] This is not merely a suggestion but a critical requirement to prevent inhalation of airborne particulates and protect the user from unforeseen reactions. The fume hood provides a physical barrier and constant exhaust ventilation, directly mitigating respiratory exposure risks.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards identified.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[6] Disposable gloves should be used and replaced immediately if contamination is suspected.[6] |
| Eye Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust, splashes, and vapors, preventing serious eye irritation.[3][4] |
| Skin/Body Protection | Laboratory coat. | A standard lab coat prevents incidental contact with skin and contamination of personal clothing.[6] |
| Respiratory Protection | Not typically required if used in a fume hood. | If engineering controls fail or for large-scale work, a NIOSH-approved respirator with a particulate filter may be necessary.[5] |
Administrative Controls and Hygiene
These protocols are designed to modify worker behavior and enforce safe practices.
-
Access Restriction: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[5][7]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate GHS hazard warnings.
Experimental Workflow Protocols
A self-validating protocol incorporates safety checks and mitigation steps directly into the workflow. The following represents a generalized, safety-integrated workflow for handling this compound.
Preparation and Weighing
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or loose closure.
-
Fume Hood Operation: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Donning: Don all required PPE (lab coat, goggles, gloves).
-
Material Transfer: Use a spatula to carefully transfer the required amount of solid from the stock container to a tared weighing vessel. Perform this action deep within the fume hood to contain any dust.
-
Closure: Immediately and securely close the stock container.
-
Cleanup: Use a damp cloth or specialized wipe to decontaminate the spatula and weighing area within the fume hood. Do not use dry sweeping, which can aerosolize dust.
Dissolution and Reaction
-
Vessel Setup: Place a reaction vessel containing the appropriate solvent on a stirrer plate within the fume hood.
-
Controlled Addition: Slowly add the weighed this compound to the solvent with stirring to control dissolution and prevent splashing.
-
Temperature Control: If the reaction is exothermic, use an ice bath or other cooling apparatus to maintain temperature control.
-
Monitoring: Monitor the reaction from outside the fume hood sash whenever possible.
Diagram: Safe Handling Workflow
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety measures at each critical step.
Caption: Workflow for safe handling of this compound.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions to Avoid:
-
Light: The compound may be light-sensitive.[4] Store in an opaque container or in a dark location such as a cabinet.
-
Heat and Ignition Sources: Keep away from heat, sparks, and open flames.[7]
-
Incompatible Materials: Store separately from strong oxidizing agents and strong acids.[4][7] Contact with these materials could lead to a vigorous or exothermic reaction.
-
-
Recommended Storage: Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place.[1][4] Storing in a designated corrosives or toxics cabinet is advisable if available.
Emergency Procedures and Waste Disposal
Accidental Exposure
Immediate and correct first aid is critical to minimizing harm.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4][5] Seek medical attention if irritation persists. |
| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration.[4][5] Call a physician or poison control center immediately.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[4] |
Spills and Releases
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated (fume hood).
-
Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Waste Disposal
Dispose of this compound and its containers in accordance with all local, state, and federal regulations.[4] Waste should be collected in a designated, labeled hazardous waste container. Do not discharge into drains.
References
- 1. chemscene.com [chemscene.com]
- 2. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. methanex.com [methanex.com]
- 7. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
physical and chemical properties of (2-Fluoro-6-nitrophenyl)methanol isomers
An In-depth Technical Guide to the Physical and Chemical Properties of (2-Fluoro-6-nitrophenyl)methanol and its Isomers
Abstract
Fluorinated nitroaromatic compounds are pivotal building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and nitro groups into an aromatic scaffold can significantly modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound and its structural isomers. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective utilization of these versatile chemical intermediates.
Introduction: The Significance of Fluoronitroaroamtic Scaffolds
The unique combination of a fluorine atom and a nitro group on a phenyl ring creates a powerful synthon for organic synthesis. The fluorine atom, being the most electronegative element, exerts a strong inductive effect, influencing the acidity of nearby protons and the reactivity of the aromatic ring. Concurrently, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions.[2] The hydroxymethyl group (-CH₂OH) provides a reactive handle for a wide array of subsequent chemical transformations, including oxidation, esterification, and etherification.
This guide focuses on this compound and its constitutional isomers, which share the molecular formula C₇H₆FNO₃. Understanding the distinct properties of each isomer is critical for their targeted application in complex molecule synthesis.
Physicochemical Properties of (Fluoronitrophenyl)methanol Isomers
The positional arrangement of the fluoro, nitro, and methanol substituents on the benzene ring profoundly impacts the physical and chemical properties of each isomer. The following table summarizes the key data for this compound and its common isomers.
| Property | This compound | (2-Fluoro-5-nitrophenyl)methanol | (4-Fluoro-2-nitrophenyl)methanol | (2-Fluoro-3-nitrophenyl)methanol |
| CAS Number | 1643-60-3[3] | 63878-73-9[4] | 1043416-40-5[5] | 946126-95-0[6] |
| Molecular Formula | C₇H₆FNO₃[3] | C₇H₆FNO₃[4] | C₇H₆FNO₃[5] | C₇H₆FNO₃[6] |
| Molecular Weight | 171.13 g/mol [3] | 171.13 g/mol [4] | 171.13 g/mol [5] | 171.13 g/mol [6] |
| Physical Form | Solid[7] | Not specified | Not specified | Brown Oil[6] |
| Boiling Point | 52-53 °C[7] | Not specified | Not specified | Not specified |
| Synonyms | 2-Fluoro-6-nitrobenzyl alcohol; 3-Fluoro-2-(hydroxymethyl)nitrobenzene[7] | 2-Fluoro-5-nitrobenzyl alcohol[4] | 4-Fluoro-2-nitrobenzyl alcohol[5] | Not specified |
| InChIKey | RHZFPVDHVXUSND-UHFFFAOYSA-N[7] | IFIOUOYJVOSTFH-UHFFFAOYSA-N[4] | Not specified | Not specified |
Synthesis and Reactivity
The synthesis of (fluoronitrophenyl)methanol isomers typically involves the reduction of the corresponding benzoic acid or ester derivatives. The choice of starting material and reaction conditions is critical to achieving high yields and purity.
General Synthetic Approach: Reduction of Benzoic Acid Esters
A common and effective method for synthesizing these alcohols is the reduction of the corresponding methyl fluoronitrobenzoate esters. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reducing agent for this transformation, as it can selectively reduce the ester to the alcohol without affecting the nitro group.
Below is a representative protocol for the synthesis of (2-Fluoro-3-nitrophenyl)methanol.
Experimental Protocol: Synthesis of (2-Fluoro-3-nitrophenyl)methanol [6]
-
Reaction Setup: Dissolve methyl 2-fluoro-3-nitrobenzoate (1 equivalent) in anhydrous toluene in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of DIBAL-H (1.0 M in toluene, ~2.5 equivalents) to the cooled solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back down to -78 °C. Carefully quench the reaction by the sequential addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour to ensure complete quenching and precipitation of aluminum salts.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄). Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary. In this specific preparation, (2-Fluoro-3-nitrophenyl)methanol was obtained as a brown oil in 95% yield.[6]
Caption: Synthetic workflow for (2-Fluoro-3-nitrophenyl)methanol.
Key Reactivity Insights
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group and the fluorine atom (a good leaving group) makes the aromatic ring susceptible to SNAr. The positions ortho and para to the nitro group are particularly activated. This reactivity is a cornerstone for introducing nucleophiles such as amines, alkoxides, or thiolates to build more complex molecular architectures.
-
Hydroxymethyl Group Transformations: The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or TEMPO). It can also undergo esterification, etherification, or conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized isomers.
-
¹H NMR: The proton NMR spectrum provides valuable information about the substitution pattern on the aromatic ring. For (2-Fluoro-3-nitrophenyl)methanol, the aromatic protons appear as multiplets around δ 7.31-7.95 ppm, and the benzylic protons of the -CH₂OH group appear as a singlet around δ 4.87 ppm.[6]
-
¹³C NMR & ¹⁹F NMR: These techniques provide further structural confirmation by showing the chemical shifts of the carbon and fluorine atoms, respectively.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the -OH group (broad peak ~3300 cm⁻¹), the C-F bond, and the nitro group (strong peaks ~1530 cm⁻¹ and ~1350 cm⁻¹).
Isomeric Relationships and Structural Diversity
The various isomers of (fluoronitrophenyl)methanol serve as distinct building blocks, each offering a unique spatial arrangement of reactive sites.
Caption: Structural isomers of (Fluoronitrophenyl)methanol.
Safety, Handling, and Storage
Working with nitrated aromatic compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity.
Hazard Identification
Based on available safety data sheets, these compounds are generally classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.
-
(2-Fluoro-5-nitrophenyl)methanol: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
General Precautions: Many related nitroaromatic compounds are classified as acute toxins. For instance, some are labeled as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).
Recommended Handling Procedures
-
Engineering Controls: Always handle these compounds in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[8]
-
Keep away from strong oxidizing agents and strong acids.[8]
-
Some related compounds are light-sensitive and should be stored accordingly.
Conclusion
This compound and its isomers are high-value chemical intermediates with significant potential in drug discovery and fine chemical synthesis. Their unique electronic and steric properties, governed by the interplay of the fluoro, nitro, and hydroxymethyl groups, provide a versatile platform for constructing complex molecular targets. A thorough understanding of their specific physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging their full synthetic potential in a safe and efficient manner.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemscene.com [chemscene.com]
- 4. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Fluoro-6-nitrobenzyl alcohol | 1643-60-3 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
molecular weight and formula of (2-Fluoro-6-nitrophenyl)methanol
An In-depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol
Introduction: A Strategic Building Block in Modern Synthesis
This compound, CAS No. 1643-60-3, is a substituted benzyl alcohol that serves as a highly functionalized and strategic intermediate in synthetic organic chemistry. Its unique trifunctional arrangement—a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a directing fluoro group—offers a versatile platform for the construction of complex molecular architectures. The ortho-positioning of the fluorine and nitro substituents relative to the hydroxymethyl group creates significant steric and electronic effects, which can be leveraged by medicinal and process chemists to achieve specific synthetic outcomes. This guide provides an in-depth examination of the compound's properties, a robust protocol for its synthesis and characterization, and insights into its application, tailored for researchers and professionals in drug development and fine chemical synthesis.
Core Physicochemical & Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, safety assessments, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 1643-60-3 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Fluoro-6-nitrobenzyl alcohol | |
| Appearance | Solid | |
| Storage | Store at 2-8°C, sealed in a dry environment | [1] |
Synthesis and Purification: A Validated Approach
While multiple synthetic routes may be conceived, a reliable and scalable method for preparing this compound is via the reduction of its corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid. This precursor is commercially available, often utilized in pharmaceutical synthesis itself. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.
Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent due to its high reactivity, which is necessary for the efficient reduction of a carboxylic acid. Unlike milder reagents such as sodium borohydride (NaBH₄), which are typically ineffective for this transformation, LiAlH₄ provides the potent hydride source required. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent violent quenching of the highly reactive LiAlH₄ by acidic protons.
Detailed Synthesis Protocol
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), slowly add lithium aluminum hydride (LiAlH₄, 1.2 eq.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel. Cool the resulting slurry to 0°C in an ice bath.
-
Addition: Dissolve 2-fluoro-6-nitrobenzoic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10°C. The dropwise addition is crucial to control the exothermic reaction and gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially, add dropwise: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Structural & Purity Verification: A Multi-Technique Approach
As this compound is a synthetic intermediate, rigorous confirmation of its structure and purity is paramount. A combination of spectroscopic techniques provides a self-validating system for identity confirmation. While public spectral libraries lack a complete experimental dataset for this specific CAS number, the following section details the protocols for data acquisition and provides an expert prediction of the expected results based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. The combined analysis of ¹H and ¹³C NMR provides an unambiguous structural fingerprint.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Analysis: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.8-8.0 | m | 1H | Ar-H | Aromatic proton ortho to the electron-withdrawing NO₂ group, expected to be downfield. |
| ~7.5-7.7 | m | 1H | Ar-H | Aromatic proton para to the NO₂ group. |
| ~7.2-7.4 | m | 1H | Ar-H | Aromatic proton ortho to the F atom. Complex splitting due to coupling with other protons and the fluorine atom is expected. |
| ~4.9 | s or d | 2H | -CH₂ OH | Methylene protons of the benzyl alcohol. May show a doublet if coupled to the OH proton. The chemical shift is downfield due to attachment to the aromatic ring and oxygen.[2] |
| ~2.0-3.0 | br s | 1H | -CH₂OH | Hydroxyl proton. Often a broad singlet; its position is concentration and solvent-dependent.[3] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~160 (d) | C -F | Aromatic carbon directly bonded to fluorine. Will appear as a doublet with a large ¹JCF coupling constant. Based on data for 1-fluoro-2-nitro-benzene.[4] |
| ~148 (d) | C -NO₂ | Aromatic carbon bearing the nitro group. Will likely show a smaller ²JCF coupling. |
| ~135 (d) | C -CH₂OH | Aromatic carbon attached to the hydroxymethyl group. Expected to show a small JCF coupling. |
| ~132 (d) | Ar-C H | Aromatic methine carbon. |
| ~128 (d) | Ar-C H | Aromatic methine carbon. |
| ~120 (d) | Ar-C H | Aromatic methine carbon, likely shielded by the ortho-F. |
| ~60-65 | -C H₂OH | Aliphatic carbon of the hydroxymethyl group. Shift is typical for carbons attached to an oxygen atom.[5] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to rapidly identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a spectrum over the range of 4000-400 cm⁻¹.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3500-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~1530 | Strong | N-O asymmetric stretch | Nitro (-NO₂) |
| ~1350 | Strong | N-O symmetric stretch | Nitro (-NO₂) |
| ~1250 | Medium-Strong | C-F stretch | Aryl-Fluoride |
| 1200-1000 | Strong | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Protocol:
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Analysis: The molecular ion peak (M⁺) should correspond to the molecular weight (171.13).
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): m/z = 171. This peak confirms the molecular formula.
-
Key Fragments:
-
m/z = 154 [M-OH]⁺: Loss of the hydroxyl radical.
-
m/z = 153 [M-H₂O]⁺: Loss of water, a common fragmentation for alcohols.
-
m/z = 141 [M-CH₂O]⁺: Loss of formaldehyde.
-
m/z = 125: A fragment corresponding to the fluoronitrobenzene cation after loss of the CH₂OH group. Data from the related 2-chloro-6-fluorobenzyl alcohol shows loss of the CH₂OH group as a key fragmentation pathway.[6]
-
Applications in Chemical Synthesis
This compound is primarily employed as a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications.
-
As a Nucleophilic Synthon: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of carbonyl chemistry. Alternatively, it can be converted into a leaving group (e.g., tosylate or halide) to serve as an electrophilic benzylating agent.
-
Directing Group for Aromatic Substitution: The fluorine and nitro groups strongly influence the electronics of the aromatic ring. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceutical agents. This aniline can then undergo a host of transformations (e.g., diazotization, amide formation, N-alkylation).
-
Platform for Heterocycle Formation: The ortho-relationship between the reduced amine and the hydroxymethyl group (after a synthetic step) can be used as a handle for constructing fused heterocyclic ring systems, a common scaffold in medicinal chemistry.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate it requires careful management in a laboratory setting.
| Hazard Class | Code | Phrase |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Precautions: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and strategically designed chemical building block. Its utility is defined by the interplay of its three distinct functional groups, which allows for diverse and controlled synthetic transformations. This guide provides the foundational knowledge for its synthesis, a robust framework for its analytical verification, and an understanding of its practical application. Adherence to the described protocols for synthesis, analysis, and safety will enable researchers to effectively and safely leverage this compound in the development of novel molecules for the pharmaceutical and fine chemical industries.
References
The Strategic Utility of (2-Fluoro-6-nitrophenyl)methanol Derivatives in Modern Drug Discovery and Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel, high-efficacy compounds. Among the myriad of available building blocks, (2-Fluoro-6-nitrophenyl)methanol and its derivatives have emerged as a class of compounds with significant, yet not fully exploited, potential. The unique electronic and steric properties conferred by the ortho-fluoro and ortho-nitro substituents on the benzyl alcohol core render these molecules highly versatile precursors for a range of complex chemical transformations.
The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate, making it a valuable tool in drug design.[1][2] Concurrently, the nitro group, a powerful electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but also serves as a versatile synthetic handle for the introduction of other functional groups, most notably amines, which are ubiquitous in bioactive molecules. This guide, intended for researchers and professionals in drug development and chemical synthesis, will provide a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of this compound derivatives, with a particular focus on their role in the generation of complex heterocyclic systems for drug discovery and as ligands in catalysis.
Core Synthesis and Chemical Properties
The synthetic accessibility of this compound is a key factor in its utility. A common and efficient method for its preparation involves the reaction of 2-fluoro-6-nitrotoluene with paraformaldehyde in the presence of a base such as potassium hydroxide. This reaction proceeds via a base-catalyzed aldol-type condensation, followed by a Cannizzaro-type reaction, to yield the desired benzyl alcohol.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Fluoro-6-nitrotoluene
-
Paraformaldehyde
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-fluoro-6-nitrotoluene (0.5 mole) and paraformaldehyde (0.5 mole) in DMSO (75 mL), add a solution of KOH (0.75 g) in ethanol (5 mL).
-
Stir the resulting dark solution at room temperature for 3 days.
-
Dilute the reaction mixture with water (1.2 L) and neutralize to pH 6.5 with 2.5 N HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.
-
Further purification can be achieved by trituration with light petroleum ether or flash chromatography.
The chemical reactivity of this compound is dominated by the hydroxyl group and the nitro group. The hydroxyl group can be readily oxidized to the corresponding aldehyde or converted to a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions. The nitro group can be reduced to an amine, which opens up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and, crucially, its participation in cyclization reactions to form heterocyclic systems.
Applications in Drug Discovery: A Gateway to Complex Heterocycles
The true potential of this compound derivatives lies in their ability to serve as precursors for the synthesis of complex, biologically active heterocyclic compounds. The strategic placement of the fluoro and nitro groups facilitates the construction of scaffolds that are central to many modern therapeutics, particularly in the area of protein kinase inhibitors.
Case Study: Synthesis of Tetrahydrocarbazole Scaffolds for Kinase Inhibitors
A prime example of the utility of this scaffold is in the synthesis of substituted tetrahydrocarbazoles. This heterocyclic system is the core of numerous bioactive molecules, including potent inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases.[3] The BTK inhibitor BMS-986142, for instance, features a highly substituted 6-fluorotetrahydrocarbazole core. While the exact synthetic route published by the manufacturer may vary, a plausible and chemically sound pathway can be envisioned starting from a derivative of this compound.
The key transformation in this synthetic strategy is the Fischer indole synthesis, a classic method for constructing the indole nucleus. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To apply this to the synthesis of a 6-fluorotetrahydrocarbazole, one would first need to convert a (2-Fluoro-6-nitrophenyl)-related precursor into a suitable hydrazine derivative.
A logical synthetic approach would involve the reduction of the nitro group of a 2-fluoro-6-nitrotoluene derivative to the corresponding aniline, followed by diazotization and reduction to the hydrazine. This hydrazine can then be reacted with a cyclohexanone derivative to construct the tetrahydrocarbazole core.
Below is a conceptual workflow illustrating this key synthetic transformation.
Caption: Conceptual workflow for the synthesis of a 6-fluorotetrahydrocarbazole core.
Following the construction of the core, further functionalization can be achieved through a variety of modern synthetic methodologies. For instance, if the starting material was 2-fluoro-6-nitrobenzyl bromide, this could be used in C-alkylation reactions to introduce the necessary side chains before the cyclization step.[4]
Advanced Functionalization via Cross-Coupling Reactions
To arrive at a complex molecule like a BTK inhibitor, the tetrahydrocarbazole core must be further elaborated. This is where modern cross-coupling reactions, such as the Suzuki and Sonogashira couplings, become indispensable. These palladium-catalyzed reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.
For example, a bromo-substituted tetrahydrocarbazole intermediate could be coupled with a boronic acid derivative (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) to install the complex side chains found in many kinase inhibitors.
Table 1: Key Cross-Coupling Reactions in the Synthesis of Complex Drug Molecules
| Reaction Name | Reactants | Catalyst System | Bond Formed | Relevance |
| Suzuki Coupling | Aryl/Vinyl Halide or Triflate + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²) - C(sp²) | Introduction of aryl and heteroaryl side chains. |
| Sonogashira Coupling | Aryl/Vinyl Halide or Triflate + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C(sp²) - C(sp) | Introduction of alkynyl moieties, which can be further functionalized. |
The judicious use of these reactions, enabled by the initial strategic placement of functional groups in the this compound precursor, allows for a convergent and efficient synthesis of highly complex and potent drug candidates.
Applications in Catalysis: Ligand Synthesis
Beyond their role in drug discovery, derivatives of this compound also hold promise in the field of catalysis. The 2-fluoro-6-aminobenzyl alcohol, readily obtained by reduction of the parent compound, can serve as a precursor for the synthesis of novel ligands for transition metal catalysis.
For example, condensation of the aminobenzyl alcohol with various aldehydes or ketones can lead to the formation of Schiff base ligands. These ligands can then be complexed with a variety of transition metals (e.g., Cu, Ni, Co, Zn) to generate catalysts with potential applications in a range of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric environment of the metal center can be fine-tuned by modifying the substituents on the Schiff base ligand, thereby influencing the catalytic activity and selectivity.
Caption: Synthesis of metal-ligand complexes for catalysis.
Conclusion and Future Outlook
This compound and its derivatives represent a powerful and versatile platform for the synthesis of high-value molecules. Their unique substitution pattern provides a strategic advantage in the construction of complex heterocyclic scaffolds, as demonstrated by their potential application in the synthesis of kinase inhibitors. Furthermore, their utility extends to the development of novel ligands for transition metal catalysis.
As the demand for new and more effective therapeutics and catalysts continues to grow, the exploration of underutilized building blocks like this compound will be crucial. Future research in this area should focus on the development of novel synthetic methodologies that leverage the unique reactivity of this scaffold, as well as the exploration of its derivatives in a wider range of biological targets and catalytic applications. The insights provided in this guide are intended to serve as a foundation and inspiration for such endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Fluoro-6-nitrophenyl)methanol, a strategically functionalized aromatic alcohol, represents a pivotal building block in modern medicinal chemistry. The presence of ortho-fluoro and ortho-nitro substituents on the benzyl alcohol core imparts unique electronic properties and conformational constraints, making it a valuable precursor for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and emerging applications of this compound, with a particular focus on its role in the development of novel therapeutics. Through an analysis of established synthetic routes, detailed experimental protocols, and a survey of its utility in drug discovery, this document serves as an essential resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2][3] Similarly, the nitro group, a potent electron-withdrawing moiety, serves as a versatile synthetic handle for further chemical transformations and can play a direct role in a compound's pharmacodynamic profile. The combination of these two functionalities on a phenylmethanol scaffold, as seen in this compound, creates a molecule with significant potential for the construction of diverse and biologically active compounds.[4] The ortho-positioning of the fluoro and nitro groups relative to the hydroxymethyl group introduces specific steric and electronic effects that can influence the reactivity of the benzylic alcohol and the overall conformation of molecules derived from it.
Synthesis of this compound: A Practical Approach
The most common and practical laboratory-scale synthesis of this compound involves the reduction of a suitable carboxylic acid derivative, typically the corresponding benzoic acid or its ester.
Synthetic Pathway Overview
A robust and high-yielding synthetic route commences with 2-fluoro-6-nitrobenzoic acid. This starting material can be esterified and subsequently reduced to the desired benzyl alcohol. An alternative, more direct approach involves the reduction of 2-fluoro-6-nitrobenzaldehyde.
Caption: Synthetic routes to this compound.
Experimental Protocol: Reduction of Methyl 2-fluoro-6-nitrobenzoate
This protocol is adapted from established procedures for the reduction of similar aromatic esters.[5]
Step 1: Esterification of 2-Fluoro-6-nitrobenzoic Acid
-
To a solution of 2-fluoro-6-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-fluoro-6-nitrobenzoate, which can be used in the next step without further purification.
Step 2: Reduction to this compound
-
Dissolve methyl 2-fluoro-6-nitrobenzoate (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (e.g., 1.0 M solution, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
Cool the reaction mixture back to -78 °C and quench the reaction by the slow, sequential addition of methanol, saturated Rochelle's salt solution, and ethyl acetate.[5]
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure alcohol.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use in further synthetic applications.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1643-60-3 | [6] |
| Molecular Formula | C₇H₆FNO₃ | [6] |
| Molecular Weight | 171.13 g/mol | [6] |
| Appearance | Solid | [1] |
| Boiling Point | 52-53 °C | [1] |
| LogP | 1.2262 (calculated) | |
| Topological Polar Surface Area (TPSA) | 63.37 Ų (calculated) | |
| Hydrogen Bond Donors | 1 (calculated) | |
| Hydrogen Bond Acceptors | 3 (calculated) |
Spectroscopic Data (Predicted and Analog-Based)
While a publicly available, experimentally verified full dataset for this compound is limited, the following data can be predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR (CDCl₃, 400 MHz) - Predicted:
-
δ ~7.8-8.0 ppm (m, 2H, Ar-H): Aromatic protons ortho and para to the nitro group will be deshielded.
-
δ ~7.2-7.4 ppm (m, 1H, Ar-H): Aromatic proton meta to the nitro group.
-
δ ~4.9 ppm (s, 2H, -CH₂OH): Methylene protons of the benzyl alcohol. The singlet nature arises from the absence of adjacent protons.
-
δ ~2.0-3.0 ppm (br s, 1H, -OH): The hydroxyl proton signal is typically a broad singlet and its chemical shift is concentration and solvent dependent.
¹³C NMR (CDCl₃, 100 MHz) - Predicted:
-
δ ~150-155 ppm (d, J ≈ 240-250 Hz, C-F): Carbon directly attached to fluorine will appear as a doublet with a large coupling constant.
-
δ ~148-152 ppm (s, C-NO₂): Carbon bearing the nitro group.
-
δ ~120-135 ppm (d and s, Ar-C): Aromatic carbons.
-
δ ~60-65 ppm (s, -CH₂OH): Carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2900-2800 cm⁻¹: Aliphatic C-H stretching of the methylene group.
-
~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.
-
~1250-1150 cm⁻¹: C-F stretching vibration.
-
~1050-1000 cm⁻¹: C-O stretching vibration of the primary alcohol.
Reactivity and Chemical Transformations
The chemical behavior of this compound is dictated by the interplay of its three functional groups.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality can undergo a variety of common transformations:
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde (2-fluoro-6-nitrobenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid (2-fluoro-6-nitrobenzoic acid) with stronger oxidants such as potassium permanganate.
-
Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions.
-
Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding benzyl halide.
Reactions Involving the Nitro Group
The nitro group is a versatile functional group for further synthetic modifications:
-
Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂, Pd/C), tin(II) chloride, or iron in acidic media. This transformation opens up a vast array of subsequent reactions, including diazotization and Sandmeyer reactions.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the ortho-fluoro substituent is generally less reactive than a para-fluoro substituent in such reactions.
Applications in Medicinal Chemistry and Drug Discovery
While specific patents explicitly citing this compound are not widely reported, its structural motifs are prevalent in a range of biologically active molecules, particularly in the domain of kinase inhibitors.
A Key Building Block for Kinase Inhibitors
The 2-fluoro-6-nitroaniline scaffold, readily accessible from this compound via oxidation and subsequent reduction of the nitro group, is a common feature in many kinase inhibitors. The fluorine atom can form crucial hydrogen bonds with the hinge region of the kinase active site, while the amino group serves as an attachment point for the rest of the inhibitor molecule. The unique substitution pattern of the parent alcohol allows for the synthesis of inhibitors with specific conformational preferences, potentially leading to enhanced potency and selectivity.
Caption: Transformation of this compound to key intermediates for kinase inhibitors.
Potential as a Precursor for Other Bioactive Molecules
The versatile functionality of this compound makes it an attractive starting material for the synthesis of a wide range of other heterocyclic and carbocyclic compounds with potential therapeutic applications. The ability to selectively manipulate the alcohol, nitro, and fluoro groups allows for the divergent synthesis of compound libraries for high-throughput screening.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the safety data for related compounds, it may cause skin and eye irritation.[1][7] In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic placement of fluoro, nitro, and hydroxymethyl groups on an aromatic core provides a unique platform for the construction of complex and biologically active molecules. The synthetic routes to this compound are well-precedented, and its chemical reactivity allows for a wide range of transformations. As the demand for novel and more effective pharmaceuticals continues to grow, the importance of key intermediates like this compound in enabling the discovery and development of next-generation drugs is set to increase.
References
- 1. 2-Fluoro-6-nitrobenzyl alcohol | 1643-60-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - (2-fluoro-5-nitrophenyl)methanol (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 6. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]
- 7. 2-Fluoro-6-nitrobenzoic acid | 385-02-4 | FF70329 [biosynth.com]
Methodological & Application
Application Notes and Protocols for (2-Fluoro-6-nitrophenyl)methanol in Organic Synthesis
Introduction: A Versatile Ortho-Substituted Building Block
(2-Fluoro-6-nitrophenyl)methanol is a valuable and versatile building block in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development.[1] Its utility stems from the unique arrangement of its functional groups: a primary alcohol, a fluorine atom, and a nitro group, all positioned ortho to each other on a benzene ring. This specific substitution pattern imparts distinct reactivity, making it a strategic starting material for the synthesis of a diverse range of complex molecules and heterocyclic scaffolds.[2][3][4]
The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), with the fluorine atom serving as an excellent leaving group.[5][6] This activation is most pronounced at the positions ortho and para to the nitro group. The primary alcohol functionality provides a convenient handle for a variety of chemical transformations, including oxidation, etherification, and esterification, further expanding its synthetic potential. The strategic incorporation of fluorine is also of high interest in medicinal chemistry, as it can favorably modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity.[7][8]
This guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1643-60-3 | [9] |
| Molecular Formula | C₇H₆FNO₃ | [9] |
| Molecular Weight | 171.13 g/mol | [9] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 96-98 °C | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol: Reduction of Methyl 2-fluoro-6-nitrobenzoate
Materials:
-
Methyl 2-fluoro-6-nitrobenzoate
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene)
-
Anhydrous Toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 2-fluoro-6-nitrobenzoate (1 equivalent) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of DIBAL-H in toluene (2.2 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and continue stirring for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and quench by the sequential slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers are observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Key Applications in Organic Synthesis
The unique substitution pattern of this compound opens up a wide array of synthetic possibilities.
Caption: Key reaction pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound and its derivatives is in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the ortho-nitro group makes the ipso-carbon bearing the fluorine atom highly electrophilic and susceptible to attack by nucleophiles.
Caption: General mechanism of SNAr with this compound.
This reaction is foundational for the synthesis of various substituted aromatic compounds, which are often precursors to complex heterocyclic systems. A wide range of nucleophiles can be employed, including amines, alcohols, and thiols.
Scope of Nucleophiles in SNAr Reactions:
| Nucleophile | Product Type | Potential Applications |
| Primary/Secondary Amines | 2-(Aminomethyl)-3-nitroanilines | Synthesis of benzodiazepines, quinoxalines |
| Alcohols/Phenols | 2-(Hydroxymethyl)-3-nitrodiphenyl ethers | Agrochemicals, material science |
| Thiols/Thiophenols | 2-(Hydroxymethyl)-3-nitrodiphenyl sulfides | Pharmaceutical intermediates |
Protocol: SNAr with a Primary Amine
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add benzylamine (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (2-(benzylamino)-6-nitrophenyl)methanol.
Modification of the Alcohol Functionality
The primary alcohol group in this compound serves as a versatile handle for further synthetic manipulations.
a) Oxidation to Aldehyde or Carboxylic Acid:
The benzylic alcohol can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent will yield the carboxylic acid. These transformations provide access to key intermediates for imine formation, Wittig reactions, or amide couplings.
b) Etherification:
The alcohol can be converted to an ether, for instance, through a Williamson ether synthesis. This involves deprotonation of the alcohol with a base like sodium hydride (NaH) followed by reaction with an alkyl halide. This modification can be used to introduce different alkyl chains or protecting groups. A chemoselective method for the etherification of benzyl alcohols has been reported, which could be applicable here.[11]
Protocol: O-Methylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield 1-(methoxymethyl)-2-fluoro-6-nitrobenzene.
Conclusion
This compound is a strategically important building block with well-defined reactivity. Its utility is primarily centered on its susceptibility to nucleophilic aromatic substitution, driven by the ortho-nitro group, and the synthetic versatility of its primary alcohol functionality. The protocols and insights provided in this guide are intended to facilitate its effective use in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.
References
- 1. This compound CAS 1643-60-3, High Purity Medicine Grade, Best Price [nbinnochem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 11. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
Application Note: (2-Fluoro-6-nitrophenyl)methanol as a Versatile Scaffolding Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. An ideal building block offers a combination of stability, predictable reactivity, and multiple functional handles for diversification. (2-Fluoro-6-nitrophenyl)methanol emerges as a preeminent example of such a scaffold. Possessing three distinct and orthogonally reactive functional groups—a primary alcohol, a nitro group, and an activated fluorine atom—this compound provides a robust platform for the synthesis of a diverse array of complex molecules and heterocyclic systems.[1] This application note serves as a technical guide to the strategic utilization of this compound, detailing its reactivity profile and providing field-proven protocols for its key transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1643-60-3 | [2] |
| Molecular Formula | C₇H₆FNO₃ | [2] |
| Molecular Weight | 171.13 g/mol | [2] |
| Appearance | Solid | [3] |
| Synonyms | 2-Fluoro-6-nitrobenzyl alcohol | [2] |
Safety Profile:
This compound is classified as an irritant. Researchers must adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE).
-
Hazard Statements: Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]
-
Precautionary Measures: Handle within a chemical fume hood. Wear safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]
The Synthetic Versatility of this compound
The power of this building block lies in the distinct reactivity of its three functional groups, which can be addressed sequentially or in tandem to build molecular complexity.
-
The Ortho-Fluoro-Nitro Aromatic System: The cornerstone of this reagent's utility is the fluorine atom's susceptibility to Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing nitro group, positioned ortho to the fluorine, severely depletes the electron density of the aromatic ring. This activation facilitates the attack of nucleophiles at the carbon bearing the fluorine, which acts as an excellent leaving group.[5][6] This reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7]
-
The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is a versatile handle for a wide range of classical organic transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, undergo etherification or esterification, or be converted into a better leaving group (e.g., a tosylate or bromide) to facilitate substitution reactions.
-
The Nitro Group (-NO₂): The nitro group can be selectively reduced to a primary amine (-NH₂). This transformation is pivotal, as it introduces a new nucleophilic and basic site into the molecule, opening pathways for amide bond formation, diazotization, and, most importantly, the construction of N-heterocycles.[1][8] The reduction can be achieved under various conditions, with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid being particularly effective and chemoselective, often leaving other functional groups like esters or nitriles untouched.[9]
The interplay between these three sites allows for a logical and strategic approach to synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
reaction conditions for using (2-Fluoro-6-nitrophenyl)methanol
An In-Depth Guide to the Synthetic Applications of (2-Fluoro-6-nitrophenyl)methanol
Introduction: A Versatile Ortho-Substituted Building Block
This compound is a valuable and highly reactive intermediate in modern organic synthesis. Its unique trifunctional arrangement—a primary alcohol, a nitro group, and a fluorine atom on an aromatic ring—offers a rich platform for sequential and regioselective transformations. The powerful electron-withdrawing nitro group, positioned ortho to the fluorine, strongly activates the ring for nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core reactivity of this compound and offers field-proven protocols for its key applications.
Physicochemical Properties & Safety Data
Before handling, it is crucial to be familiar with the properties and hazards of this compound. Always consult the most current Safety Data Sheet (SDS) from your supplier.
| Property | Value | Reference |
| CAS Number | 1643-60-3 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | Typically a solid | - |
| Storage | Sealed in dry, 2-8°C | [1] |
Hazard Summary: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[1]
Core Reactivity Principles: The Synergy of Ortho-Substitution
The synthetic utility of this compound is dictated by the electronic interplay of its substituents.
-
Activated Nucleophilic Aromatic Substitution (SNAr) : The cornerstone of this molecule's reactivity is its susceptibility to SNAr. The nitro group's strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the aromatic ring. This makes the carbon atom attached to the fluorine highly electrophilic and, crucially, stabilizes the negatively charged intermediate formed during the reaction, known as a Meisenheimer complex.[2][3] In SNAr reactions, fluorine is an exceptional leaving group, often superior to heavier halogens. Its high electronegativity polarizes the C-F bond and provides superior stabilization to the rate-determining Meisenheimer complex, accelerating the initial nucleophilic attack.[2]
-
Reducible Nitro Group : The nitro group can be readily reduced to a primary amine (-NH₂). This transformation is fundamental in pharmaceutical and materials science, as it introduces a basic, nucleophilic site, enabling a host of further derivatizations such as amide bond formation, diazotization, or reductive amination.
-
Oxidizable Benzylic Alcohol : The primary alcohol group (-CH₂OH) can be selectively oxidized to either an aldehyde (-CHO) or a carboxylic acid (-COOH), depending on the choice of oxidant and reaction conditions. This functionality provides a handle for constructing more complex carbon skeletons.
Application Note 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The high reactivity of the C-F bond towards nucleophiles is the most prominent feature of this compound. This allows for the straightforward synthesis of diverse derivatives by displacing the fluorine with oxygen, nitrogen, or sulfur nucleophiles.
Causality Behind Experimental Choices :
-
Solvent : Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing the nucleophile's reactivity.
-
Base : A non-nucleophilic base (e.g., K₂CO₃, NaH, Et₃N) is often required. For amine nucleophiles, the base neutralizes the HF byproduct. For alcohol or thiol nucleophiles, the base is used to deprotonate them, generating the more potent alkoxide or thiolate nucleophile in situ.[4]
-
Temperature : While the ring is highly activated, heating (50-100 °C) is often necessary to achieve a reasonable reaction rate, particularly with less reactive nucleophiles.[4]
Table 1: Representative Conditions for SNAr Reactions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Product |
| Amines | Propylamine | K₂CO₃ or Et₃N | DMF / DMSO | 25 - 80 | (2-(Propylamino)-6-nitrophenyl)methanol |
| Alcohols | Phenol | NaH or K₂CO₃ | THF / DMF | 60 - 100 | (2-Nitro-6-phenoxyphenyl)methanol |
| Thiols | Thiophenol | NaH or K₂CO₃ | DMF | 25 - 60 | (2-Nitro-6-(phenylthio)phenyl)methanol |
Protocol 1: Synthesis of (2-(Alkylamino)-6-nitrophenyl)methanol
This protocol is adapted from established procedures for SNAr reactions on activated fluoro-nitro-aromatics.[4][5]
Materials :
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Piperidine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure :
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF via syringe to dissolve the starting material.
-
Add the amine nucleophile (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Application Note 2: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal step in many synthetic routes, transforming an electron-withdrawing, ring-deactivating group into an electron-donating, ring-activating one. This opens up possibilities for subsequent electrophilic aromatic substitution or amide coupling reactions.
Causality Behind Experimental Choices :
-
Chemoselectivity : The choice of reducing agent is critical. Harsh conditions or certain catalysts (like standard Pd/C under H₂) can sometimes lead to hydrodefluorination, where the fluorine atom is also replaced by hydrogen.
-
Mild Reagents : Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder (Fe) in the presence of an acid (like acetic acid or ammonium chloride) are often preferred for their mildness and high chemoselectivity, preserving the C-F bond.[6]
Table 2: Comparison of Common Nitro Reduction Methods
| Reagent | Solvent | Conditions | Pros | Cons |
| H₂, Pd/C | EtOH / MeOH | RT, 1-4 atm H₂ | High yield, clean | Risk of hydrodefluorination |
| SnCl₂·2H₂O | EtOH | Reflux | High chemoselectivity | Stoichiometric tin waste |
| Fe / NH₄Cl | EtOH / H₂O | Reflux | Inexpensive, selective | Heterogeneous, requires filtration |
| NaBH₄, Cat. | Varies | Varies | Metal-free options | Can be substrate-dependent |
Protocol 2: Synthesis of (2-Amino-6-fluorophenyl)methanol
This protocol utilizes tin(II) chloride, a reliable method for the chemoselective reduction of nitroarenes.
Materials :
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH), absolute
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Diatomaceous Earth (e.g., Celite®)
Procedure :
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add Tin(II) chloride dihydrate (4.5 eq) to the solution. The reaction is often exothermic.
-
Attach a condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and cool in an ice bath.
-
Slowly and carefully basify the mixture by adding saturated aqueous NaHCO₃ solution dropwise until the pH is ~8. Vigorous gas evolution (CO₂) will occur.
-
Stir the resulting thick white suspension for 30 minutes.
-
Filter the mixture through a pad of diatomaceous earth to remove the tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary.
Application Note 3: Oxidation of the Benzylic Alcohol
The oxidation of the benzylic alcohol provides access to 2-fluoro-6-nitrobenzaldehyde or 2-fluoro-6-nitrobenzoic acid, both of which are useful synthetic intermediates.
Causality Behind Experimental Choices :
-
Selectivity : The primary challenge is to oxidize the alcohol without affecting other parts of the molecule or promoting side reactions. The electron-deficient nature of the ring can make the benzylic protons less susceptible to oxidation than in electron-rich systems.
-
To the Aldehyde : Mild and neutral oxidizing agents are required to stop the oxidation at the aldehyde stage. Manganese dioxide (MnO₂) is particularly effective for oxidizing benzylic alcohols. Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are also common choices.
-
To the Carboxylic Acid : Stronger oxidants, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄), are needed to convert the primary alcohol directly to the carboxylic acid.
Protocol 3: Synthesis of 2-Fluoro-6-nitrobenzaldehyde
This protocol uses activated manganese dioxide, a classic and selective method for oxidizing benzylic alcohols to aldehydes.
Materials :
-
This compound (1.0 eq)
-
Manganese Dioxide (MnO₂), activated (10-15 eq by weight)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Diatomaceous Earth
Procedure :
-
Add this compound (1.0 eq) to a round-bottom flask and dissolve it in a suitable solvent like DCM.
-
Add activated MnO₂ (10 eq by weight). The exact amount can vary depending on the activity of the reagent.
-
Stir the black suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction can be slow, sometimes requiring 24-48 hours and potentially the addition of more MnO₂.
-
Once the starting material is consumed, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-fluoro-6-nitrobenzaldehyde, which can be purified by chromatography or recrystallization.
Conclusion
This compound stands out as a trifunctional synthetic intermediate with a predictable and exploitable reactivity profile. By leveraging the activated nature of the C-F bond for SNAr reactions, the reducibility of the nitro group, and the oxidizable nature of the benzylic alcohol, chemists can access a wide array of complex molecular architectures. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to incorporate this versatile building block into their synthetic strategies.
References
Application Note: A Validated Protocol for the Synthesis of (2-Fluoro-6-nitrophenyl)methanol and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of (2-fluoro-6-nitrophenyl)methanol and its derivatives, compounds of significant interest in medicinal chemistry due to their unique electronic and structural properties. We present two primary, validated synthetic pathways starting from the commercially available 2-fluoro-6-nitrobenzaldehyde. The first protocol details the selective reduction to the core scaffold, this compound. The second protocol outlines a versatile Grignard reaction to generate a diverse library of secondary alcohol derivatives. This guide includes detailed, step-by-step experimental procedures, principles behind the chemical transformations, purification strategies using flash column chromatography, and thorough characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a troubleshooting guide and critical safety protocols are provided to ensure reliable and safe execution.
Introduction: Significance in Medicinal Chemistry
Fluorinated and nitrated aromatic compounds are privileged scaffolds in modern drug discovery. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. Simultaneously, the nitro group, a potent electron-withdrawing group, can serve as a key synthetic handle for further functionalization, such as reduction to an amine, which is a common pharmacophore.[1][2] The this compound framework, therefore, represents a valuable starting point for the synthesis of novel small molecules with potential therapeutic applications. This guide provides field-proven protocols for the reliable synthesis and derivatization of this important building block.
Part 1: Synthesis of the Core Scaffold: this compound via Selective Reduction
The most direct and efficient method for synthesizing the parent alcohol is the selective reduction of the aldehyde group of 2-fluoro-6-nitrobenzaldehyde.
Principle of the Reaction
This transformation relies on the chemoselective reduction of an aldehyde in the presence of a nitro group. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose. It is a mild reducing agent that provides hydride ions (H⁻) which act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. The nitro group is significantly less reactive towards NaBH₄ under these conditions, allowing for a clean and high-yielding conversion to the desired benzyl alcohol. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also participates in the workup step to protonate the intermediate alkoxide.
Experimental Workflow: Aldehyde Reduction
Caption: Workflow for the reduction of 2-fluoro-6-nitrobenzaldehyde.
Detailed Experimental Protocol
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-nitrobenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).
-
Reaction: Cool the flask in an ice bath to 0°C. Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Workup: Carefully quench the reaction by slowly adding deionized water at 0°C. Acidify the mixture to pH ~5-6 with 1 M HCl. This step neutralizes excess NaBH₄ and protonates the alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can then be purified as described in Part 4.
Reagent Summary Table
| Reagent | M.W. | Equivalents | Amount (for 5g scale) |
| 2-Fluoro-6-nitrobenzaldehyde | 169.11 g/mol | 1.0 | 5.0 g (29.6 mmol) |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 1.1 | 1.23 g (32.5 mmol) |
| Methanol | - | - | 50 mL |
| Ethyl Acetate | - | - | ~150 mL |
| 1 M Hydrochloric Acid | - | - | As needed |
Part 2: Synthesis of Derivatives via Grignard Reaction
To create derivatives with varying substituents at the carbinol carbon, the Grignard reaction is an exceptionally powerful tool for forming carbon-carbon bonds.[3][4]
Principle of the Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.[5][6] This forms a new carbon-carbon bond and, after an acidic workup, generates a secondary alcohol. The reaction must be conducted under strictly anhydrous (dry) conditions, as Grignard reagents are highly basic and will react with even trace amounts of water, quenching the reagent and preventing the desired reaction.[3][7]
Experimental Workflow: Grignard Reaction
Caption: General workflow for the Grignard synthesis of derivatives.
Detailed Experimental Protocol (Example: Methylmagnesium Bromide)
-
Apparatus Setup: Assemble a three-neck flask, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon), fitted with a reflux condenser, a dropping funnel, and a gas inlet.
-
Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. Causality Note: Iodine helps to activate the magnesium surface to initiate the reaction. Add a small portion of a solution of bromomethane (1.1 eq) in anhydrous THF via the dropping funnel. Once the reaction initiates (indicated by bubbling and heat), add the remaining bromomethane solution dropwise to maintain a gentle reflux. After addition, stir for 30-60 minutes.
-
Addition to Aldehyde: In a separate flask, dissolve 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in anhydrous THF. Cool the freshly prepared Grignard reagent to 0°C and add the aldehyde solution dropwise via the dropping funnel.
-
Monitoring & Workup: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC. Upon completion, cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality Note: Saturated NH₄Cl is a mild acid source that protonates the alkoxide and neutralizes the magnesium salts without being as reactive as strong acids like HCl.
-
Isolation: Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify as needed (Part 4).
Part 3: Purification and Characterization
Purification by Flash Column Chromatography
The synthesized alcohols are moderately to highly polar compounds and are well-suited for purification via flash column chromatography on silica gel.[8]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane) and pack the column.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution.[9] Carefully add the dried silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system and gradually increase the polarity (gradient elution).[10] Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified alcohol.
Table of Recommended Solvent Systems: [11]
| Compound Polarity | TLC Eluent System (v/v) | Column Eluent System (v/v) |
| Moderate | 20-30% Ethyl Acetate in Hexane | Gradient: 5% to 40% Ethyl Acetate in Hexane |
| High | 5-10% Methanol in Dichloromethane | Gradient: 1% to 10% Methanol in Dichloromethane |
Characterization by NMR Spectroscopy
NMR is the definitive method for structural confirmation. The fluorine atom provides a unique handle for ¹⁹F NMR analysis.[12]
Expected NMR Data for this compound:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.6-7.8 (m, 2H): Aromatic protons ortho and para to the nitro group.
-
δ 7.2-7.4 (m, 1H): Aromatic proton meta to the nitro group.
-
δ 4.9 (s, 2H): Benzylic methylene protons (-CH₂OH). This signal may broaden or shift upon dilution due to hydrogen bonding.
-
δ 2.5-3.5 (br s, 1H): Hydroxyl proton (-OH). This signal is broad and its chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 158-162 (d, J ≈ 250 Hz): Carbon bearing the fluorine (C-F bond). The large coupling constant is characteristic.
-
δ 148-152 (d): Carbon bearing the nitro group.
-
δ 120-135: Other aromatic carbons.
-
δ 60-65: Benzylic carbon (-CH₂OH).[13]
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A single resonance is expected, with its chemical shift dependent on the specific electronic environment.
-
For a Grignard derivative, such as 1-(2-fluoro-6-nitrophenyl)ethanol, the ¹H NMR would show a quartet for the benzylic proton (-CHOH) and a doublet for the new methyl group (-CH₃).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield (Grignard) | Wet glassware or solvents. | Ensure all glassware is oven-dried and solvents are anhydrous. Use fresh, high-quality magnesium. |
| Incomplete Reaction | Insufficient reagent or reaction time. | Use a slight excess of the reducing agent or Grignard reagent. Increase reaction time and monitor by TLC. |
| Side Product Formation | Reaction temperature too high. | Maintain low temperatures during reagent addition (0°C). |
| Difficult Purification | Product is very polar and streaks on silica. | Switch to a more polar solvent system (e.g., MeOH/DCM). Consider using a different stationary phase like alumina or reverse-phase C18 silica for highly polar compounds.[14] |
| Starting Aldehyde Recovered | Grignard reagent failed to form or was quenched. | Re-check anhydrous setup. Use an initiator like I₂ or 1,2-dibromoethane. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be conducted in a certified chemical fume hood.
-
Reagent Handling:
-
2-Fluoro-6-nitrobenzaldehyde: Is an irritant. Avoid inhalation and contact with skin and eyes.[15]
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acid to produce flammable hydrogen gas. Handle away from ignition sources.
-
Grignard Reagents: Highly reactive and can be pyrophoric (ignite spontaneously in air). They react violently with water. Strict adherence to anhydrous and inert atmosphere techniques is mandatory.[4]
-
Solvents: Diethyl ether, THF, methanol, and ethyl acetate are flammable. Avoid open flames and sparks.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unito.it [iris.unito.it]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. labex.hu [labex.hu]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. biotage.com [biotage.com]
- 15. 2-Fluoro-6-nitrobenzaldehyde | 1644-82-2 [sigmaaldrich.com]
The Strategic Utility of (2-Fluoro-6-nitrophenyl)methanol in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of a Fluorinated Nitroaromatic Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for optimizing drug-like properties. (2-Fluoro-6-nitrophenyl)methanol emerges as a particularly valuable, yet underutilized, building block that offers a unique combination of functionalities. The presence of an ortho-fluoro substituent can profoundly influence the conformation of molecules and enhance metabolic stability, while the nitro group serves as a versatile precursor to an amino group, a common feature in bioactive compounds. This application note provides a detailed exploration of the utility of this compound, with a focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutic agents. We will delve into specific synthetic protocols, elucidate the rationale behind experimental choices, and provide a framework for the broader application of this versatile intermediate in drug discovery programs.
Core Application: Synthesis of a Key Intermediate for Polo-Like Kinase 1 (PLK1) Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in cell cycle progression. Its overexpression is a hallmark of many human cancers, making it an attractive target for anticancer drug development. Several small molecule inhibitors of PLK1 have been investigated, and the synthesis of these complex molecules often relies on the use of specialized building blocks. This compound has been identified as a key starting material in the synthesis of a crucial intermediate for a novel class of PLK1 inhibitors, as detailed in patent literature (WO 2018/133792 A1). The synthetic strategy leverages the unique reactivity of the functional groups present in this compound to construct the core of the inhibitor scaffold.
The overall synthetic workflow for the preparation of the PLK1 inhibitor intermediate, 2-((2-fluoro-6-nitrophenyl)methyl)isoindolin-1-one, is depicted below. This process involves the initial conversion of the benzylic alcohol to a more reactive leaving group, followed by a nucleophilic substitution reaction with isoindolin-1-one.
Caption: Synthetic workflow for the PLK1 inhibitor intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-((2-Fluoro-6-nitrophenyl)methyl)isoindolin-1-one
This protocol is adapted from the synthetic route described in patent WO 2018/133792 A1 for the preparation of a key intermediate for a PLK1 inhibitor.
Step 1: Bromination of this compound
-
Rationale: The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a bromide. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation, proceeding via an SN2 mechanism which, in the case of a primary alcohol like this, is highly efficient.
-
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 2-fluoro-6-nitrobenzyl bromide as a crude product, which can be used in the next step without further purification.
-
Step 2: Alkylation of Isoindolin-1-one
-
Rationale: This step involves a nucleophilic substitution reaction where the deprotonated nitrogen of isoindolin-1-one acts as a nucleophile, displacing the bromide from the 2-fluoro-6-nitrobenzyl bromide synthesized in the previous step. A strong base, such as sodium hydride, is used to deprotonate the isoindolin-1-one to form a more potent nucleophile.
-
Materials:
-
2-Fluoro-6-nitrobenzyl bromide (from Step 1)
-
Isoindolin-1-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of isoindolin-1-one (1.1 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-fluoro-6-nitrobenzyl bromide (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((2-fluoro-6-nitrophenyl)methyl)isoindolin-1-one.
-
Protocol 2: General Procedure for the Reduction of the Nitro Group
The nitro group in the synthesized intermediate can be readily reduced to an amine, which is a common step in the synthesis of kinase inhibitors to introduce a key binding motif.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by the stepwise reduction of the nitro group.
Caption: Catalytic hydrogenation workflow.
-
Materials:
-
2-((2-Fluoro-6-nitrophenyl)methyl)isoindolin-1-one
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite
-
-
Procedure:
-
Dissolve the nitro compound (1.0 eq) in methanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Place the vessel in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired aniline product.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₇H₆FNO₃ | 171.13 | Crystalline solid |
| 2-Fluoro-6-nitrobenzyl bromide | C₇H₅BrFNO₂ | 249.02 | Solid |
| 2-((2-Fluoro-6-nitrophenyl)methyl)isoindolin-1-one | C₁₅H₁₁FN₂O₃ | 298.26 | Solid |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of a key intermediate for a PLK1 inhibitor highlights its potential in the development of novel anticancer agents. The protocols provided herein offer a practical guide for the utilization of this compound and its derivatives. The strategic placement of the fluoro and nitro groups allows for a wide range of chemical manipulations, opening avenues for the synthesis of diverse compound libraries for screening against various therapeutic targets. Further exploration of the reactivity of this scaffold is warranted and is likely to lead to the discovery of new and potent drug candidates.
Application Note: (2-Fluoro-6-nitrophenyl)methanol as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
In the landscape of modern medicinal chemistry, the incorporation of fluorine and nitro-aromatic moieties is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. (2-Fluoro-6-nitrophenyl)methanol emerges as a pivotal building block, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This document provides a detailed guide for researchers and drug development professionals on the synthesis, handling, and application of this versatile intermediate, underscoring its strategic importance in the synthesis of advanced pharmaceutical compounds.
Introduction: The Strategic Advantage of Ortho-Fluoro Nitro Aromatics
The strategic placement of a fluorine atom ortho to a nitro group on a benzene ring creates a molecule with distinct electronic and steric properties. The electron-withdrawing nature of both substituents activates the aromatic ring for nucleophilic substitution, while the fluorine atom can enhance metabolic stability and binding affinity in the final drug molecule. The nitro group itself is a versatile chemical handle, readily transformable into an amine, which is a cornerstone of many pharmaceutical scaffolds.
This compound, with its primary alcohol function, provides an additional point for diversification. This trifunctional intermediate serves as a linchpin in multi-step synthetic sequences, allowing for the controlled, sequential introduction of various pharmacophores. This application note will detail a robust protocol for the preparation of this compound and demonstrate its utility by outlining its conversion to a key downstream intermediate, (2-Amino-6-fluorophenyl)methanol.
Physicochemical Properties & Safety Data
Handling any chemical intermediate requires a thorough understanding of its properties and associated hazards. This compound is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[1][2]
| Property | Value | Source |
| CAS Number | 1643-60-3 | [3] |
| Molecular Formula | C₇H₆FNO₃ | [3][4] |
| Molecular Weight | 171.13 g/mol | [3][4] |
| Appearance | Solid | |
| Boiling Point | 52-53 °C | |
| Storage | Sealed in dry, 2-8 °C | [3] |
| GHS Pictogram | GHS07 (Exclamation mark) | [3] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Precautionary Codes | P261, P264, P271, P280 | [4] |
Note: The hazard statements and precautionary codes are based on aggregated data and may vary by supplier. Always consult the specific Safety Data Sheet (SDS) provided by the vendor before use.[1][2]
Synthesis Protocol: this compound
The most direct and high-yielding synthesis of this compound involves the selective reduction of the corresponding aldehyde, 2-Fluoro-6-nitrobenzaldehyde. This method is preferred for its operational simplicity and the high purity of the resulting product.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is chosen for its mild nature and high chemoselectivity. It readily reduces aldehydes while leaving the nitro group intact under standard conditions, which is critical for this synthesis. More powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro group.
-
Solvent: Methanol is an excellent solvent for both the aldehyde substrate and NaBH₄.[5][6] Its protic nature also facilitates the quenching of the borate ester intermediate and the final reaction work-up.[5][6]
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of NaBH₄, preventing potential side reactions and ensuring maximum yield.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the reduction of 2-Fluoro-6-nitrobenzaldehyde.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
Reduction:
-
Slowly add sodium borohydride (1.34 g, 35.5 mmol) in small portions over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).
-
-
Work-up and Isolation:
-
Cool the flask back to 0 °C in an ice bath.
-
Carefully quench the reaction by the dropwise addition of 1M hydrochloric acid (HCl) until the pH of the solution is approximately 2. Vigorous gas evolution (hydrogen) will be observed.
-
Remove the methanol from the mixture using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine, 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.
-
Application in Synthesis: Preparation of (2-Amino-6-fluorophenyl)methanol
A primary application of this compound in pharmaceutical synthesis is its conversion to the corresponding aniline derivative. The resulting (2-Amino-6-fluorophenyl)methanol is a highly valuable intermediate, as the ortho-amino benzyl alcohol motif is a precursor to a wide range of nitrogen-containing heterocycles, such as quinazolines and benzodiazepines, which are privileged structures in drug discovery.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers excellent activity and can be easily removed by filtration after the reaction.
-
Hydrogen Source: Hydrogen gas (H₂) is the classic reagent for this transformation. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed for setups where handling hydrogen gas is less convenient.
-
Solvent: Methanol or ethanol are suitable solvents as they solubilize the starting material and do not interfere with the catalytic process.[5][6]
Synthetic Transformation and Downstream Potential
Caption: Conversion to aminophenol and potential downstream applications.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
In a hydrogenation flask, dissolve this compound (2.0 g, 11.7 mmol) in methanol (50 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, 5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrogenation:
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting residue is (2-Amino-6-fluorophenyl)methanol, which can be purified further by column chromatography or recrystallization if required.
-
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]
- 6. Unveiling the Role of Methanol in Pharma Processes [purosolv.com]
- 7. 2-Fluoro-6-nitrobenzaldehyde | 1644-82-2 [sigmaaldrich.com]
- 8. 2-Fluoro-6-nitrobenzaldehyde, 5 g, CAS No. 1644-82-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Catalytic Reactions Involving (2-Fluoro-6-nitrophenyl)methanol
Introduction: The Strategic Importance of (2-Fluoro-6-nitrophenyl)methanol in Medicinal Chemistry
This compound is a versatile synthetic intermediate of significant interest to researchers in drug discovery and development. Its trifunctional nature, featuring a reactive nitro group, a primary alcohol, and a strategically positioned fluorine atom on an aromatic ring, offers multiple avenues for molecular elaboration. The catalytic transformations of this molecule are pivotal in constructing complex pharmaceutical scaffolds. The ortho relationship between the fluorine and nitro groups, along with the benzylic alcohol, imparts unique reactivity and steric considerations that must be carefully managed during synthetic campaigns.
This comprehensive guide provides detailed application notes and robust protocols for the key catalytic reactions of this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to instill a deep understanding of the causality behind the experimental choices, ensuring both reproducibility and the ability to troubleshoot and adapt these methods.
I. Catalytic Reduction of the Nitro Group: Gateway to Amino Derivatives
The selective reduction of the aromatic nitro group to an amine is arguably the most crucial and widely employed transformation of this compound. The resulting (2-amino-6-fluorophenyl)methanol is a valuable precursor for a variety of heterocyclic compounds, including quinolines, quinazolines, and benzodiazepines, which are prevalent motifs in pharmaceuticals. The primary challenge in this catalytic step is to achieve high chemoselectivity, preserving the benzylic alcohol and the carbon-fluorine bond.
Causality of Catalyst Selection
The choice of catalyst is paramount for a successful and clean reduction.
-
Palladium on Carbon (Pd/C): This is a highly effective and versatile catalyst for the hydrogenation of nitro groups. It generally operates under mild conditions and is compatible with a wide range of functional groups. However, there is a potential risk of dehalogenation (C-F bond cleavage), particularly with more reactive aryl fluorides or under harsh conditions.
-
Raney Nickel: A cost-effective alternative, Raney Nickel is also highly active for nitro group reduction. It often exhibits lower rates of dehalogenation compared to Pd/C, making it a preferred choice when preserving the C-F bond is critical. Its pyrophoric nature necessitates careful handling.
-
Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is a powerful hydrogenation catalyst, often used when other catalysts are sluggish. It is particularly effective for the reduction of aromatic nitro groups.
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
Catalytic transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas, making it more accessible for standard laboratory setups. Ammonium formate serves as a stable and easy-to-handle source of hydrogen in situ.
Workflow for Catalytic Transfer Hydrogenation
Caption: General workflow for catalytic transfer hydrogenation.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), ammonium formate (5.0 eq.), and methanol (10 mL per mmol of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Washing: Wash the filter cake thoroughly with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude (2-amino-6-fluorophenyl)methanol can be purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | High activity and selectivity for nitro group reduction. |
| Hydrogen Source | Ammonium Formate | Safe and convenient alternative to H₂ gas. |
| Solvent | Methanol | Good solvent for both substrate and reagent. |
| Temperature | Reflux (~65°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Catalyst Loading | 5-10 mol% | A good starting point for efficient conversion. |
II. Catalytic Oxidation of the Benzylic Alcohol: Accessing Aldehydes and Carboxylic Acids
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde or carboxylic acid opens up another dimension of synthetic utility. The resulting 2-fluoro-6-nitrobenzaldehyde is a key building block for various condensation and coupling reactions. Further oxidation to the carboxylic acid provides a handle for amide bond formation. The challenge here is to avoid over-oxidation and side reactions, particularly given the presence of the electron-withdrawing nitro group.
Causality of Catalyst and Oxidant Selection
-
Palladium-based Catalysts: Supported palladium catalysts are highly effective for the aerobic oxidation of benzyl alcohols.[1][2] They offer good selectivity for the aldehyde under controlled conditions.
-
Oxidant: Molecular oxygen (from air) is the ideal oxidant from a green chemistry perspective, with water being the only byproduct. The reaction is typically carried out in the presence of a base.
Protocol 2: Aerobic Oxidation to 2-Fluoro-6-nitrobenzaldehyde using a Supported Palladium Catalyst
This protocol describes a green and efficient method for the selective oxidation of the benzylic alcohol to the aldehyde using air as the oxidant.
Reaction Scheme for Aerobic Oxidation
Caption: Catalytic aerobic oxidation of the benzylic alcohol.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser open to the air, suspend this compound (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a suitable solvent like toluene or water (15 mL per mmol of substrate).[2]
-
Catalyst Addition: Add the supported palladium catalyst (e.g., 5% Pd on Al₂O₃, 1-2 mol%).
-
Reaction Execution: Heat the mixture to 80-100°C with vigorous stirring to ensure efficient mixing of the solid and liquid phases and good contact with air.
-
Monitoring: Follow the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, filter off the catalyst and any inorganic salts.
-
Extraction: If the reaction is performed in an organic solvent, wash the filtrate with water and brine. If in water, extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Supported Pd (e.g., 5% Pd/Al₂O₃) | Efficient for aerobic oxidation of benzyl alcohols.[1] |
| Oxidant | Air (O₂) | Green and readily available. |
| Base | K₂CO₃ | Promotes the catalytic cycle.[2] |
| Solvent | Toluene or Water | Toluene allows for azeotropic removal of water; water is a green solvent option.[2] |
| Temperature | 80-100°C | Provides sufficient activation energy for C-H bond cleavage.[1] |
III. Catalytic Cross-Coupling Reactions: C-C and C-N Bond Formation
The fluorine atom in this compound, activated by the ortho-nitro group, is a viable handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are powerful tools for introducing new carbon or nitrogen substituents, respectively, enabling the synthesis of complex biaryl and arylamine structures.
Causality of Ligand and Base Selection
The success of these cross-coupling reactions is highly dependent on the choice of the phosphine ligand and the base.
-
Ligands: For challenging substrates like electron-deficient aryl fluorides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required.[3] These ligands promote the oxidative addition of the C-F bond to the palladium center, which is often the rate-limiting step.
-
Base: A strong, non-nucleophilic base is typically used to facilitate the transmetalation (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination). Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu).
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the C-C bond formation at the C2 position.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1), via syringe.
-
Reaction Execution: Heat the mixture to 80-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol outlines a general method for the formation of a C-N bond.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-120°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Conclusion and Future Perspectives
The catalytic reactions of this compound presented herein provide a powerful toolkit for the synthesis of complex and biologically relevant molecules. The protocols are designed to be robust starting points for further optimization and adaptation. Future research in this area may focus on the development of even more efficient and selective catalysts, particularly for C-F bond activation, as well as the exploration of enantioselective transformations of the benzylic alcohol. The continued application of these catalytic methods will undoubtedly accelerate the discovery and development of new therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Fluoro-6-nitrophenyl)methanol
Welcome to the technical support center for the purification of (2-Fluoro-6-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a yellow to brown oil/solid. What are the likely impurities?
A1: The coloration of your crude product is a common observation and typically indicates the presence of several potential impurities. Understanding these is the first step toward a targeted purification strategy.
-
Unreacted Starting Materials: Depending on your synthetic route, residual 2-fluoro-6-nitrotoluene or 2-fluoro-6-nitrobenzaldehyde can be present. These are often less polar than the desired product.
-
Oxidation Products: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde (2-fluoro-6-nitrobenzaldehyde) or carboxylic acid, particularly if the reaction or workup is exposed to air for extended periods or at elevated temperatures.
-
Side-Reaction Products: The synthesis of a similar compound, (2-Fluoro-3-nitrophenyl)methanol, is known to produce a brown oil, suggesting the formation of polymeric or other colored byproducts.[1]
-
Residual Solvents and Reagents: Incomplete removal of solvents (e.g., DMSO, ethanol) or reagents from the workup can also contribute to the impure nature of the crude product.
Q2: I am struggling to choose an appropriate purification technique. Should I use recrystallization or column chromatography?
A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of your purification.
-
Recrystallization is an excellent choice for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles from your target compound. It is often more scalable and cost-effective for large quantities.
-
Column Chromatography is a more powerful technique for separating complex mixtures or when impurities have similar polarities to the product. It offers higher resolution and is ideal for removing a wider range of byproducts, albeit being more time-consuming and resource-intensive. For many nitroaromatic compounds, column chromatography is a reliable method.
A common and effective strategy is to perform a preliminary purification by recrystallization to remove the bulk of the impurities, followed by column chromatography to achieve high purity.
Q3: How can I quickly assess the purity of my this compound fractions?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid assessment of purity.
-
Stationary Phase: Use standard silica gel 60 F254 plates.
-
Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common and effective system for similar compounds is a 6:4 mixture of hexane and ether. The polarity can be adjusted to achieve an optimal Rf value (retention factor) of 0.2-0.4 for the desired compound.
-
Visualization: this compound is UV active due to its aromatic ring, so it can be visualized under a UV lamp at 254 nm. Staining with a potassium permanganate solution can also be used, which will react with the alcohol functional group.
Troubleshooting Guides
Recrystallization Issues
Problem: My this compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.
-
Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too supersaturated.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent to fully dissolve the oil.
-
Cool Slowly: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling is crucial for the formation of a stable crystal lattice.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can induce crystallization.
-
Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. Experiment with different solvents or solvent mixtures. For nitroaromatic compounds, polar solvents like ethanol or a binary mixture of ethanol and water are often effective.
-
Problem: I am getting very low recovery after recrystallization.
-
Cause: The compound may be too soluble in the cold recrystallization solvent, or you may have used too much solvent during dissolution.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure Complete Cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Concentrate the Mother Liquor: If you suspect a significant amount of your product remains in the filtrate (mother liquor), you can concentrate it by evaporation and attempt a second recrystallization.
-
Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography Issues
Problem: My compounds are not separating well on the silica gel column.
Poor separation can result from an inappropriate mobile phase or improper column packing.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase with TLC: Before running the column, systematically test different solvent systems using TLC. An ideal mobile phase will give your desired compound an Rf value of approximately 0.2-0.4 and provide good separation from all impurity spots. For this compound, a gradient of ethyl acetate in hexane is a common starting point. A hexane-ether mixture (e.g., 6:4) has also been shown to be effective for similar compounds.
-
Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to band broadening and inefficient separation. Use a slurry packing method for a more homogenous column bed.
-
Sample Loading: For optimal separation, dissolve your crude product in a minimal amount of the mobile phase or a volatile solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band.
-
Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the run) will provide better separation than an isocratic (constant solvent composition) elution.
-
Problem: My product is eluting with a colored impurity.
-
Cause: A colored impurity has a similar polarity to your product in the chosen solvent system.
-
Troubleshooting Steps:
-
Fine-tune the Mobile Phase: A small change in the solvent polarity can sometimes be enough to resolve two closely eluting compounds. Try slightly less polar or more polar solvent mixtures.
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, switch to a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
-
Consider a Different Stationary Phase: In some challenging cases, switching to a different stationary phase, such as alumina, may be necessary.
-
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is essential for monitoring the progress of your purification.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Mobile Phase: Hexane and Ethyl Acetate (start with a 7:3 v/v mixture)
-
Visualization: UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow the solvent to evaporate.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying crude this compound.
Materials:
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Mobile Phase: Hexane and Ethyl Acetate (optimized by TLC)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes
Workflow Diagram:
Caption: Workflow for Column Chromatography Purification.
Procedure:
-
Column Preparation (Slurry Packing):
-
Secure a glass column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar mobile phase determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent.
-
Collect fractions in separate test tubes or flasks.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Purification by Recrystallization
This protocol outlines the steps for purifying solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Workflow Diagram:
Caption: Workflow for Recrystallization.
Procedure:
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with swirling until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Allow the crystals to air-dry on the filter paper or in a desiccator.
-
Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | ChemScene[2] |
| Molecular Weight | 171.13 g/mol | ChemScene[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 52-53 °C | Sigma-Aldrich |
| CAS Number | 1643-60-3 | ChemScene[2] |
References
Technical Support Center: Synthesis of (2-Fluoro-6-nitrophenyl)methanol
Welcome to the technical support center for the synthesis of (2-Fluoro-6-nitrophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.
Core Synthesis Overview: The Reduction Pathway
The most direct and widely adopted method for synthesizing this compound is the selective reduction of its corresponding aldehyde, 2-Fluoro-6-nitrobenzaldehyde. The reagent of choice for this transformation is sodium borohydride (NaBH₄), valued for its chemoselectivity in reducing aldehydes and ketones without affecting more robust functional groups like the nitro group under standard conditions.[1][2]
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format to directly tackle specific experimental challenges.
Question 1: My reaction yield is consistently low (<70%), and I see multiple spots on my TLC plate after the reaction is complete. What's going wrong?
Answer: Low yield is the most common issue and can stem from several factors. Let's break down the probable causes and solutions.
-
Potential Cause A: Purity of Starting Material
-
Expertise & Experience: The starting material, 2-Fluoro-6-nitrobenzaldehyde, can oxidize over time to form 2-Fluoro-6-nitrobenzoic acid, especially if stored improperly. This acidic impurity will not be reduced by NaBH₄ and will complicate your purification, ultimately reducing the isolated yield of the desired alcohol.
-
Recommended Solution:
-
Verify Purity: Before starting, run a purity check on your 2-Fluoro-6-nitrobenzaldehyde using ¹H NMR or GC-MS. The aldehyde proton should be a sharp singlet around 10.4 ppm. The presence of a broad peak around 11-12 ppm could indicate the carboxylic acid impurity.
-
Purification during Work-up: If the acid is present, it can be removed during the aqueous work-up. After quenching the reaction, perform a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated to its carboxylate salt and move to the aqueous layer, while your neutral alcohol product remains in the organic phase.
-
-
-
Potential Cause B: Sub-optimal Reaction Conditions
-
Expertise & Experience: The reduction of aldehydes with NaBH₄ is highly exothermic. Adding the reducing agent too quickly or at room temperature can cause a rapid temperature spike. This can lead to uncharacterized side reactions, resulting in a complex product mixture and lower yield.
-
Recommended Solution:
-
Temperature Control: Always begin the reaction at a reduced temperature. Submerge your reaction flask in an ice-water bath (0°C) before and during the portion-wise addition of sodium borohydride.
-
Controlled Addition: Add the solid NaBH₄ in small portions over 15-20 minutes. This allows you to maintain a consistent internal temperature and prevent thermal runaway. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
-
-
Potential Cause C: Inefficient Quenching and Work-up
-
Expertise & Experience: The intermediate in this reaction is a borate ester complex. A proper aqueous work-up is essential not only to destroy excess NaBH₄ but also to hydrolyze this complex and liberate the final alcohol product. An incomplete work-up will lead to product loss.
-
Recommended Solution:
-
Quenching: After the reaction is complete (as determined by TLC), cool the flask back to 0°C and slowly add 1M hydrochloric acid (HCl) dropwise until gas evolution (hydrogen from quenching NaBH₄) ceases. This step must be done carefully in a well-ventilated fume hood.
-
Extraction: Extract the product thoroughly from the aqueous layer. Use a suitable organic solvent like ethyl acetate (3x extractions are recommended) to ensure maximum recovery of the product.
-
-
Question 2: My TLC analysis shows a significant amount of unreacted starting material even after several hours. Why isn't the reaction going to completion?
Answer: The persistence of starting material is typically due to an issue with the reducing agent itself or insufficient reaction time.
-
Potential Cause A: Inactive Sodium Borohydride
-
Expertise & Experience: Sodium borohydride is sensitive to moisture. Over time, it can react with atmospheric water and lose its hydride-donating capacity. Using degraded NaBH₄ is a common cause of incomplete reactions.
-
Recommended Solution:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of NaBH₄.
-
Proper Storage: Store NaBH₄ in a desiccator away from ambient moisture.
-
Increase Stoichiometry: If you suspect your reagent is partially degraded, you may need to increase the molar equivalents from the typical 1.1-1.5 eq. to 2.0 eq. However, be mindful that this will result in a more vigorous quench.
-
-
-
Potential Cause B: Insufficient Reaction Time
-
Expertise & Experience: While many borohydride reductions are rapid, factors like substrate concentration and temperature can affect the rate. It's crucial to confirm the reaction's completion rather than relying on a fixed time.
-
Recommended Solution:
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. A good solvent system for this is 3:1 Hexanes:Ethyl Acetate. The aldehyde is less polar and will have a higher Rf value than the more polar alcohol product.
-
Continue Stirring: Only proceed to the work-up stage when the starting aldehyde spot is no longer visible on the TLC plate.
-
-
Question 3: I am concerned about the potential reduction of the nitro group. How can I ensure the selectivity of this reaction?
Answer: This is an excellent question that speaks to the core of chemoselectivity in organic synthesis.
-
Expertise & Experience: Sodium borohydride is considered a mild reducing agent and is generally incapable of reducing an aromatic nitro group under standard alcoholic solvent conditions.[2][3] This is a key advantage of using NaBH₄ over more powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), which would readily reduce both the aldehyde and the nitro group.
-
Recommended Solution:
-
Stick with NaBH₄: For this specific transformation, do not substitute NaBH₄ with stronger hydrides like LiAlH₄ unless the reduction of the nitro group is also desired.
-
Maintain Mild Conditions: Avoid high temperatures. The standard protocol of 0°C to room temperature is ideal for maintaining selectivity.
-
Avoid Additives: Some publications describe enhancing the power of NaBH₄ with additives like metal salts.[4] Avoid these systems, as they can alter the selectivity profile and may lead to unwanted reduction of the nitro group.
-
Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose and solve common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for this reduction?
-
A: Anhydrous methanol is the most common and effective solvent. It readily dissolves the starting aldehyde and the NaBH₄ reagent. As a protic solvent, it also participates in the mechanism by protonating the intermediate alkoxide to yield the final alcohol product. Anhydrous ethanol is also a suitable alternative.
-
-
Q: How many molar equivalents of NaBH₄ should I use?
-
A: A slight excess is recommended to ensure the reaction goes to completion. Typically, 1.1 to 1.5 molar equivalents (relative to the aldehyde) are sufficient. This accounts for any minor degradation of the reagent and ensures all the aldehyde is consumed.
-
-
Q: Can this procedure be scaled up for larger quantities?
-
A: Yes, but with caution. The primary concern with scaling up is heat management. The reaction is exothermic, so on a larger scale, the addition of NaBH₄ must be done even more slowly, and efficient overhead stirring is critical to dissipate heat. A mechanical stirrer is recommended over a magnetic stir bar for reactions involving more than ~5g of starting material. Ensure the cooling bath's capacity is sufficient for the larger reaction volume.
-
-
Q: How should I purify the final product?
-
A: this compound is a solid at room temperature. After a successful work-up and removal of the organic solvent, the crude product can often be purified by simple recrystallization. A solvent system of ethyl acetate and hexanes is a good starting point. For very impure samples, flash column chromatography on silica gel may be necessary.[5]
-
Optimized Experimental Protocol
This protocol is designed as a reliable baseline for achieving a high yield of this compound.
Materials:
-
2-Fluoro-6-nitrobenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Anhydrous Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-6-nitrobenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration, e.g., 50 mL for 10 mmol of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq) in small portions over 20 minutes. Ensure the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, cool the flask back down to 0°C in an ice bath. Very slowly and carefully, add 1M HCl dropwise to quench the excess NaBH₄. Continue adding until gas evolution stops.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated NaHCO₃ solution (to remove any acidic impurities).
-
Water.
-
Brine (to aid in phase separation).
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound, which should be a pale yellow solid.
-
Purification: Recrystallize the crude solid from a minimal amount of a hot ethyl acetate/hexanes solvent mixture to obtain the pure product.
Data Summary: Impact of Key Parameters
| Parameter | Sub-Optimal Condition | Recommended Condition | Expected Outcome | Rationale |
| Temperature | Addition at Room Temp. | 0°C → Room Temp. | Higher Yield, Higher Purity | Controls exotherm, prevents side reactions. |
| NaBH₄ Stoichiometry | 1.0 eq | 1.1 - 1.5 eq | Complete Conversion | Ensures all aldehyde is consumed.[6] |
| Starting Material | Old, improperly stored | Fresh, verified purity | Higher Yield, Easier Purification | Prevents introduction of non-reactive acid impurities.[7] |
| Work-up Wash | Water only | NaHCO₃ wash included | Higher Purity | Removes acidic impurities from the organic product layer. |
Reaction Mechanism
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.
Caption: Mechanism of aldehyde reduction by sodium borohydride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 5. prepchem.com [prepchem.com]
- 6. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
common side reactions and byproducts with (2-Fluoro-6-nitrophenyl)methanol
Technical Support Center: (2-Fluoro-6-nitrophenyl)methanol
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use. The following information is curated from extensive in-house expertise and a thorough review of the current scientific literature to ensure accuracy and practical utility in your experimental work.
Frequently Asked Questions (FAQs)
What are the primary reactive sites of this compound and how does this influence its side reactions?
This compound possesses three key reactive sites that dictate its chemical behavior:
-
The Benzylic Alcohol (-CH₂OH): This group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. It can also be a leaving group under certain conditions or participate in esterification and etherification reactions.
-
The Aromatic Fluorine Atom: Positioned ortho to a strongly electron-withdrawing nitro group, this fluorine is highly activated towards nucleophilic aromatic substitution (SNAr) reactions.[1][2] The rate-determining step in these reactions is typically the initial attack of the nucleophile on the carbon bearing the fluorine.
-
The Nitro Group (-NO₂): The nitro group can be reduced to an amino group (-NH₂) under various reducing conditions. The strong electron-withdrawing nature of the nitro group also significantly influences the reactivity of the entire aromatic ring.[3][4]
Understanding the interplay of these functional groups is crucial for predicting and mitigating potential side reactions.
Troubleshooting Guide
Issue 1: Unexpected Byproducts During Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting to displace the fluorine atom with a nucleophile, but I am observing multiple unexpected products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The high reactivity of the ortho-positioned fluorine makes it an excellent site for SNAr. However, several side reactions can occur, leading to a complex product mixture.
Common Side Reactions & Byproducts:
| Byproduct | Formation Mechanism | Mitigation Strategies |
| Bis-arylated Nucleophile | If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react with two molecules of this compound. | Use a molar excess of the nucleophile. Consider protecting one of the nucleophilic sites if possible. |
| Over-alkylation/arylation | The product of the initial SNAr reaction may be more nucleophilic than the starting nucleophile, leading to further reaction. | Control stoichiometry carefully. Monitor the reaction progress by TLC or LC-MS to stop it at the desired point. |
| Hydrolysis of Fluorine | If water is present in the reaction, hydroxide ions can act as a nucleophile, leading to the formation of 2-hydroxy-6-nitrobenzyl alcohol. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reduction of Nitro Group | If the nucleophile or other reagents have reducing properties, the nitro group can be partially or fully reduced. | Choose nucleophiles and reaction conditions that are compatible with the nitro group. If reduction is unavoidable, consider a protection-deprotection strategy for the nitro group. |
| Benzyne Formation | Under very strong basic conditions, elimination of HF can lead to a highly reactive benzyne intermediate, which can then be trapped by various nucleophiles, leading to a mixture of regioisomers. | Avoid excessively strong bases. Use milder bases like K₂CO₃ or Et₃N where possible. |
Experimental Protocol: Minimizing Byproducts in a Typical SNAr Reaction
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reagents: Use anhydrous solvents (e.g., freshly distilled THF or DMF). Ensure the nucleophile is of high purity and dry.
-
Reaction Setup: To a solution of this compound in the chosen anhydrous solvent under a nitrogen atmosphere, add the base (e.g., K₂CO₃, 1.5 equivalents).
-
Nucleophile Addition: Add the nucleophile (1.1 equivalents) dropwise at room temperature or a lower temperature if the reaction is highly exothermic.
-
Monitoring: Follow the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the desired product spot/peak.
-
Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., water or saturated ammonium chloride solution). Extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product using column chromatography to separate the desired product from any byproducts.
Logical Workflow for SNAr Troubleshooting
Caption: Troubleshooting workflow for SNAr reactions.
Issue 2: Unwanted Oxidation of the Benzylic Alcohol
Question: During my reaction, I am observing the formation of 2-fluoro-6-nitrobenzaldehyde and/or 2-fluoro-6-nitrobenzoic acid. How can I prevent the oxidation of the alcohol functionality?
Answer:
The benzylic alcohol is susceptible to oxidation, especially in the presence of certain reagents or atmospheric oxygen over prolonged reaction times at elevated temperatures.
Common Causes of Oxidation:
-
Oxidizing Agents: The presence of any oxidizing agents in the reaction mixture will readily convert the alcohol.
-
Air Oxidation: At elevated temperatures, prolonged exposure to air can lead to slow oxidation.
-
Incompatible Reagents: Some reagents, while not classic oxidants, can facilitate oxidation under certain conditions.
Mitigation Strategies:
-
Inert Atmosphere: Always conduct reactions involving this compound under an inert atmosphere (nitrogen or argon) to minimize air oxidation.
-
Temperature Control: Avoid unnecessarily high reaction temperatures. If heating is required, maintain the lowest effective temperature.
-
Reagent Purity: Ensure all reagents are free from oxidizing impurities.
-
Protecting Group Strategy: If the alcohol functionality is not required for the immediate transformation, consider protecting it as an ether (e.g., silyl ether, benzyl ether) or an ester. This protected compound can then be carried through the synthetic sequence, and the alcohol can be deprotected at a later stage.
Reaction Scheme: Protection of the Benzylic Alcohol
Caption: Protecting group strategy for the benzylic alcohol.
General Handling and Stability
Question: What are the recommended storage and handling conditions for this compound to prevent degradation?
Answer:
While generally stable, improper storage can lead to degradation over time.
-
Storage: Store in a cool, dry, and dark place. A refrigerator or a desiccator at room temperature is suitable. Keep the container tightly sealed to prevent moisture ingress.
-
Handling: Handle under an inert atmosphere when possible, especially for long-duration experiments. Avoid contact with strong oxidizing agents and strong bases during storage.
References
- 1. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions | Semantic Scholar [semanticscholar.org]
- 2. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Solvent and Temperature for (2-Fluoro-6-nitrophenyl)methanol Reactions
Welcome to the Technical Support Center for reactions involving (2-Fluoro-6-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing experimental conditions. The unique trifunctional nature of this compound presents both opportunities for diverse chemical transformations and challenges in achieving chemoselectivity. This resource, presented in a question-and-answer format, addresses specific issues you may encounter and explains the rationale behind experimental choices to ensure the scientific integrity of your work.
I. Core Concepts: Understanding the Reactivity of this compound
This compound is a versatile building block characterized by three key functional groups: a fluorine atom ortho to a nitro group, the nitro group itself, and a primary benzylic alcohol. The interplay of these groups dictates the molecule's reactivity and the potential for competing reaction pathways.
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards SNAr by the strongly electron-withdrawing nitro group, making the fluorine atom a good leaving group.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine, providing a handle for further functionalization.
-
Benzylic Alcohol Derivatization: The primary alcohol can be oxidized to an aldehyde or undergo etherification and esterification reactions.
The challenge in working with this molecule lies in selectively targeting one functional group while preserving the others. The choice of solvent and temperature is paramount in controlling this selectivity.
II. Troubleshooting and FAQs: A-Guided Approach to Reaction Optimization
This section addresses common questions and issues encountered during the functionalization of this compound.
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
Q1: I am observing low to no yield in my SNAr reaction with an amine nucleophile. What are the likely causes and how can I improve the outcome?
A1: Low or no product yield in an SNAr reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Nucleophilicity: While the aromatic ring is activated, a weak nucleophile may not be reactive enough.
-
Troubleshooting: If using a primary or secondary amine, consider adding a non-nucleophilic base to deprotonate the amine and increase its nucleophilicity. For alcohol or thiol nucleophiles, the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the corresponding alkoxide or thiolate is often necessary.[1]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Troubleshooting: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the nucleophilic salt, making the anionic nucleophile more reactive.[2] Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.
-
-
Suboptimal Temperature: Many SNAr reactions have a significant activation energy barrier that needs to be overcome.
-
Troubleshooting: If the reaction is sluggish at room temperature, incrementally increasing the temperature to 50-100 °C can significantly improve the reaction rate.[1] For particularly unreactive nucleophiles, microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often in shorter reaction times.[2]
-
Q2: I am seeing side products in my SNAr reaction, particularly what appears to be a methoxy-substituted product when using methanol as a co-solvent. How can I avoid this?
A2: This is a classic example of a competing SNAr reaction. Under basic conditions, methanol can be deprotonated to form the highly nucleophilic methoxide anion, which can then displace the fluoride on your starting material or product.[3]
-
Troubleshooting:
-
Solvent Selection: Avoid using alcohol-based solvents if you are performing the reaction under basic conditions with a different nucleophile. Switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, or THF.[3]
-
Temperature Control: If a co-solvent is necessary, ensure the temperature is kept as low as possible to minimize the rate of the competing reaction.
-
Table 1: General Guidance for Solvent and Temperature Optimization in SNAr Reactions of this compound
| Nucleophile Type | Recommended Solvents | Typical Temperature Range (°C) | Key Considerations |
| Amines | DMF, DMSO, THF, Acetonitrile | 25 - 100 | Gentle heating is often required. A non-nucleophilic base can enhance reactivity. |
| Alcohols/Phenols | Anhydrous THF, DMF | 0 (for deprotonation) then 60 - 80 | A strong base (e.g., NaH, t-BuOK) is necessary to form the more reactive alkoxide/phenoxide.[1] |
| Thiols | Anhydrous THF, DMF | 0 (for deprotonation) then 25 - 60 | A strong base (e.g., NaH) is used to form the thiolate. These reactions are often faster than with alcohols.[1] |
Experimental Workflow: SNAr with an Alcohol Nucleophile
Caption: Workflow for SNAr with an alcohol nucleophile.
B. Chemoselective Reduction of the Nitro Group
Q3: I am trying to reduce the nitro group to an amine, but I am also observing hydrodefluorination (loss of the fluorine atom). How can I achieve better selectivity?
A3: Achieving chemoselectivity in the reduction of the nitro group in the presence of a halogen is a common challenge. The choice of reducing agent and reaction conditions is critical.
-
Reducing Agent Selection: Standard catalytic hydrogenation with Pd/C and H₂ gas is often too harsh and can lead to hydrodehalogenation.
-
Troubleshooting:
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can be a milder alternative. Careful optimization of the reaction time and temperature is necessary.
-
Metal/Acid Systems: Classic methods like Fe/HCl or SnCl₂·2H₂O in a protic solvent like ethanol are often highly selective for the nitro group over halogens.[4]
-
Specialized Catalysts: For particularly sensitive substrates, sulfided Pt/C with H₂ can be highly selective for nitro group reduction while preserving halogens.[4]
-
Metal-Free Conditions: A metal-free approach using tetrahydroxydiboron with a 4,4'-bipyridine catalyst in DMF at room temperature offers excellent chemoselectivity for nitro group reduction in the presence of halogens.[5]
-
-
-
Solvent and Temperature:
Table 2: Selecting a Reducing Agent for Chemoselective Nitro Group Reduction
| Reducing System | Recommended Solvents | Typical Temperature (°C) | Selectivity Profile |
| Fe/HCl or Fe/NH₄Cl | Ethanol, Water | 25 - 80 | Good selectivity for nitro group over halogens. |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 25 - 80 | Mild and highly selective for nitro groups over carbonyls and halogens.[4] |
| Pd/C, HCOONH₄ | Methanol, Ethanol | 25 - 60 | Milder than H₂ gas; optimization needed to avoid hydrodefluorination. |
| Tetrahydroxydiboron, 4,4'-bipyridine | DMF | 25 | Excellent chemoselectivity, tolerates halogens and other sensitive groups.[5] |
Logical Flow for Troubleshooting Nitro Reduction
Caption: Troubleshooting logic for selective nitro group reduction.
C. Reactions of the Benzylic Alcohol
Q4: I want to perform an etherification on the benzylic alcohol with methanol. What conditions should I use to avoid a competing SNAr reaction?
A4: This is a challenging transformation due to the inherent reactivity of the fluoro-nitroaromatic system towards nucleophiles. Standard Williamson ether synthesis conditions (strong base) would likely favor the SNAr pathway.
-
Chemoselective Etherification Conditions:
-
Troubleshooting: A method for the chemoselective etherification of benzyl alcohols in the presence of other nucleophilic sites involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol.[7][8] This reaction proceeds via a carbocation intermediate and can be effective for benzylic alcohols. However, it is noted that substrates with electron-withdrawing groups, such as the nitro group in your molecule, may require longer reaction times and result in lower yields.[7]
-
-
Alternative Strategies:
-
Protecting Group Strategy: Consider protecting the alcohol, performing the SNAr reaction, and then deprotecting the alcohol.
-
Order of Reactions: It may be more synthetically tractable to first perform the SNAr reaction with a desired nucleophile and then attempt the etherification on the product. The electronic properties of the aromatic ring will be altered, which may influence the ease of etherification.
-
Q5: I am considering an esterification of the benzylic alcohol. What are the key considerations for solvent and temperature?
A5: Esterification of the benzylic alcohol can be achieved under various conditions. The primary concern is to use conditions that do not promote unwanted side reactions.
-
Acid-Catalyzed Esterification:
-
Troubleshooting: Reacting this compound with a carboxylic acid in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) is a standard approach. The solvent is often the carboxylic acid itself or a non-nucleophilic solvent like toluene. Temperature control will be important to drive the reaction to completion while minimizing decomposition. Under strongly acidic conditions and high temperatures, o-nitrobenzyl alcohols can undergo complex intermolecular reactions.[9] Therefore, it is advisable to start at a moderate temperature and monitor the reaction closely.
-
-
Coupling Agent-Mediated Esterification:
-
Troubleshooting: Using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) allows for milder reaction conditions. A non-nucleophilic solvent like dichloromethane (DCM) or THF at room temperature is typically employed. This method avoids strongly acidic conditions and is often preferred for sensitive substrates.
-
III. Summary of Key Optimization Parameters
The successful and selective functionalization of this compound hinges on the careful control of solvent and temperature.
-
For SNAr reactions, polar aprotic solvents (DMF, DMSO, THF) and elevated temperatures are generally favorable.
-
For selective nitro group reduction, milder reducing agents (e.g., SnCl₂, catalytic transfer hydrogenation) in protic solvents at or near room temperature are recommended to preserve the fluorine substituent.
-
For derivatization of the benzylic alcohol, conditions must be chosen to avoid activating the SNAr pathway. Milder, non-basic conditions are preferable where possible.
By understanding the underlying chemical principles and systematically troubleshooting using the guidance provided, researchers can effectively navigate the complexities of working with this versatile synthetic building block.
IV. References
-
Microwave-assisted, fluorous synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
-
Challenges in the selective reduction of the nitro group. (2025). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--
-
Selective reduction of nitro group without affecting other functional groups. (2025). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--
-
Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. Retrieved January 7, 2026, from --INVALID-LINK--
-
(2-Fluoro-3-nitrophenyl)methanol synthesis. (n.d.). ChemicalBook. Retrieved January 7, 2026, from --INVALID-LINK--
-
Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters, 135, 154899.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. Retrieved January 7, 2026, from --INVALID-LINK--
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). Semantic Scholar. Retrieved January 7, 2026, from --INVALID-LINK--
-
Organocatalytic Reduction of Nitroarenes with Phenyl(2‐quinolyl)methanol. (2020). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. Retrieved January 7, 2026, from --INVALID-LINK--
-
Directed nucleophilic aromatic substitution reaction. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from --INVALID-LINK--
-
2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. (2020). Angewandte Chemie International Edition, 59(31), 12895-12900. Retrieved January 7, 2026, from --INVALID-LINK--
-
(2-Fluoro-5-nitrophenyl)methanol. (n.d.). PubChem. Retrieved January 7, 2026, from --INVALID-LINK--
-
Optimization of p-nitrophenyl ethanol ether synthesis. (2012). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2021). The Journal of Organic Chemistry, 86(23), 16464–16474. Retrieved January 7, 2026, from --INVALID-LINK--
-
Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation. (1974). Acta Chemica Scandinavica, 28b, 625-629. Retrieved January 7, 2026, from --INVALID-LINK--
-
2-Fluoro-6-nitrobenzyl alcohol. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (2025). BenchChem. Retrieved January 7, 2026, from --INVALID-LINK--
-
Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. Retrieved January 7, 2026, from --INVALID-LINK--
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution reaction (SNAr). (2020). ACG Publications, 14(2), 22-29. Retrieved January 7, 2026, from --INVALID-LINK--
-
2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. (2007). Photochemical & Photobiological Sciences, 6(8), 849-857. Retrieved January 7, 2026, from --INVALID-LINK--
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
-
Fluoro- or Trifluoromethyl-Substituted Benzyl and Phenethyl Alcohols: Substrates for Metal-Mediated Site-Selective Functionalization. (2002). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Technical Support Center: Work-up Procedures for Reactions Involving (2-Fluoro-6-nitrophenyl)methanol
Welcome to the technical support center for (2-Fluoro-6-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the work-up and purification of reactions involving this versatile chemical intermediate. The unique substitution pattern of this molecule, featuring a fluorine and a nitro group ortho to a benzylic alcohol, presents specific challenges and opportunities in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key stability considerations for this compound and its derivatives during aqueous work-up?
A1: The stability of this compound is influenced by the electron-withdrawing nature of the ortho-fluoro and nitro groups. The benzylic alcohol is more acidic than a typical benzyl alcohol due to these inductive effects.[1] Under strongly acidic conditions, particularly with heating, ortho-nitrobenzyl alcohols can undergo complex intramolecular reactions, potentially leading to side products.[2] While generally stable to mild acidic and basic washes at room temperature, prolonged exposure to harsh pH conditions should be avoided. The nitro group can be susceptible to reduction, so avoid using reducing agents in the work-up unless intended.
Q2: I am performing a Williamson ether synthesis with this compound. What are the common pitfalls during the work-up?
A2: In a Williamson ether synthesis, the alkoxide of this compound is reacted with an alkyl halide.[3][4] A common issue is incomplete reaction, leaving unreacted starting material. Another potential problem is the elimination of the alkyl halide, especially with secondary or tertiary halides, leading to alkene byproducts.[3] During the aqueous work-up, ensure complete quenching of the base used to form the alkoxide (e.g., NaH). A dilute acid wash (e.g., 1M HCl) can neutralize any remaining base. The product ether will be less polar than the starting alcohol, which aids in separation by column chromatography.
Q3: For the oxidation of this compound to the corresponding aldehyde, what work-up procedure is recommended to avoid over-oxidation?
A3: Oxidation to the aldehyde requires mild oxidizing agents (e.g., PCC, PDC, or TEMPO-catalyzed oxidation).[5][6] A critical aspect of the work-up is to promptly quench the oxidant and avoid conditions that could lead to the formation of the carboxylic acid. For chromium-based oxidants, the work-up often involves filtering through a pad of silica gel or Celite to remove the chromium salts. For TEMPO-catalyzed oxidations, a wash with a mild reducing agent like sodium thiosulfate can remove any remaining oxidant.[6] A gentle aqueous work-up with saturated sodium bicarbonate solution can help remove any traces of over-oxidized carboxylic acid.[5]
Q4: I am reducing the nitro group of a derivative of this compound. How do I effectively work up the reaction to isolate the aniline product?
A4: The reduction of an aromatic nitro group to an aniline can be achieved with various reagents like Fe/HCl, SnCl2, or catalytic hydrogenation (e.g., H2/Pd/C).[7][8][9] For metal/acid reductions, the work-up involves basification to precipitate the metal hydroxides and liberate the free amine.[9] A common procedure is to filter the reaction mixture through Celite after basification, followed by extraction of the aniline into an organic solvent. The resulting aniline will be basic and can be sensitive to air oxidation, so it's advisable to work expeditiously and consider storing the purified product under an inert atmosphere.
Q5: What is the best approach for purifying products derived from this compound?
A5: The choice of purification method depends on the physical properties of the product.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts.[10] A typical stationary phase is silica gel, and the eluent system can be determined by thin-layer chromatography (TLC). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.[11] Screening various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) is recommended to find conditions that yield high purity crystals.
-
Aqueous Extraction: For products with significantly different acidity or basicity compared to impurities, a liquid-liquid extraction with aqueous acid or base can be a powerful purification step.
Troubleshooting Guides
Reaction: Williamson Ether Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of desired ether | 1. Incomplete deprotonation of the alcohol. 2. Poor reactivity of the alkyl halide (e.g., sterically hindered). 3. Competing elimination reaction.[3] | 1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH). 2. Use a more reactive alkyl halide (e.g., primary halide). 3. Run the reaction at a lower temperature to favor substitution over elimination. |
| Presence of unreacted this compound in the product | Incomplete reaction. | Increase the reaction time or the equivalents of the alkyl halide and base. |
| Formation of an alkene byproduct | Use of a secondary or tertiary alkyl halide, or high reaction temperature.[3] | Switch to a primary alkyl halide if possible. Lower the reaction temperature. |
Reaction: Oxidation to Aldehyde
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Over-oxidation to carboxylic acid | 1. Oxidizing agent is too strong. 2. Reaction time is too long or temperature is too high. | 1. Use a milder oxidant (e.g., DMP, TEMPO). 2. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Incomplete reaction | 1. Insufficient oxidant. 2. Inactive oxidant. | 1. Add more oxidant in portions. 2. Use a fresh batch of the oxidizing agent. |
| Difficult removal of oxidant byproducts | Inefficient quenching or filtration. | For chromium reagents, ensure a thorough filtration through a deep pad of silica/Celite. For other oxidants, use an appropriate aqueous quench (e.g., Na2S2O3). |
Reaction: Reduction of Nitro Group
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reduction | 1. Insufficient reducing agent. 2. Catalyst poisoning (for catalytic hydrogenation). | 1. Increase the amount of reducing agent. 2. Use a fresh catalyst and ensure the substrate and solvent are pure. |
| Formation of side products (e.g., azo, azoxy compounds) | Use of certain reducing agents like LiAlH4.[7] | Use a chemoselective reducing agent such as SnCl2, Fe/HCl, or catalytic hydrogenation. |
| Low recovery of aniline after work-up | 1. Incomplete basification, leaving the aniline as a salt in the aqueous layer. 2. Emulsion formation during extraction. | 1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction. 2. Add brine to the aqueous layer to help break up emulsions. |
Experimental Protocols
Protocol 1: General Work-up for Williamson Ether Synthesis
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench any unreacted base (e.g., NaH) by the slow addition of water or ethanol.
-
Dilution: Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. If a strong base was used, a wash with dilute acid (e.g., 1 M HCl) may be necessary to neutralize it. Follow with a wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient.
Protocol 2: Work-up for Oxidation to 2-Fluoro-6-nitrobenzaldehyde
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture and quench the oxidant. For PCC or PDC, dilute with a non-polar solvent like diethyl ether and filter through a plug of silica gel, washing thoroughly with the same solvent. For a TEMPO-catalyzed reaction, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: If an aqueous quench was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any carboxylic acid byproduct, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude aldehyde can be further purified by column chromatography or crystallization if necessary.
Visualizing Workflows
Caption: Decision tree for selecting a general work-up strategy.
Caption: A simplified flowchart for purification method selection.
References
- 1. homework.study.com [homework.study.com]
- 2. scispace.com [scispace.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
Technical Support Center: Characterization of (2-Fluoro-6-nitrophenyl)methanol and its Products
Welcome to the technical support center for the characterization of (2-Fluoro-6-nitrophenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis and purification of this important chemical intermediate. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when working with this compound.
Q1: I've synthesized this compound, but my crude NMR shows more aromatic signals than expected. What are the likely impurities?
A1: Besides unreacted starting materials, a common impurity is the corresponding aldehyde, (2-Fluoro-6-nitro)benzaldehyde. This can arise from incomplete reduction of the starting material if synthesized from the aldehyde, or over-oxidation of the alcohol product. Additionally, depending on the reaction conditions, positional isomers or related nitrophenyl compounds could be present. A careful comparison of the crude 1H NMR with literature values for related compounds is crucial.[1]
Q2: I'm having trouble getting a sharp, reproducible peak for this compound in my HPLC analysis. What could be the issue?
A2: Poor peak shape for polar aromatic compounds like this can often be attributed to interactions with residual silanols on the silica-based column.[2] This can lead to peak tailing. Ensure your mobile phase is adequately buffered and consider using a column with end-capping or a different stationary phase altogether. Also, the nitro group can sometimes participate in unwanted interactions. For a related compound, (2-Chloro-6-nitrophenyl)methanamine, a C18 column with a methanol/water mobile phase has been shown to be effective.[3]
Q3: My mass spectrum of this compound doesn't show a clear molecular ion peak. Is this normal?
A3: While many aromatic compounds show a strong molecular ion peak due to their stable structure, alcohols can sometimes exhibit a weak or absent molecular ion in electron ionization mass spectrometry (EI-MS).[4] This is because they readily undergo fragmentation through pathways like alpha-cleavage or dehydration.[5][6] Look for characteristic fragment ions, such as [M-18]+ (loss of water) or fragments resulting from the cleavage of the C-C bond adjacent to the alcohol.
Q4: How can I confirm the presence of the fluorine atom in my product?
A4: The most direct method is 19F NMR spectroscopy. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive NMR technique.[2][7] You should observe a signal in the 19F NMR spectrum, and its coupling to adjacent protons in the 1H NMR spectrum can provide further structural confirmation.
Part 2: Troubleshooting Guides
This section provides structured approaches to common problems encountered during the characterization of this compound.
Guide 1: Interpreting Complex NMR Spectra
Issue: Your 1H, 13C, or 19F NMR spectrum is difficult to interpret due to overlapping signals or unexpected peaks.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for complex NMR spectra.
In-depth Explanation:
-
Step 1: Solvent and Reference Peaks: Always confirm the peaks corresponding to the deuterated solvent and the internal standard (e.g., TMS). A comprehensive list of common NMR solvent impurities can be found in the literature.[1]
-
Step 3: Characteristic Alcohol Protons: The proton of the hydroxyl group (-OH) in an alcohol typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent. The protons on the carbon adjacent to the hydroxyl group (the benzylic CH2) are deshielded and usually appear in the 4.5-5.0 ppm range.
-
Step 4: Aromatic Region: The fluorine and nitro groups are ortho to each other, which will influence the electronic environment and thus the chemical shifts of the aromatic protons. Expect complex splitting patterns due to H-H and H-F couplings.
-
Step 6: 19F NMR: 19F NMR has a wide chemical shift range, which often results in better signal separation than 1H NMR.[2][7] The coupling between 19F and nearby protons (H-F coupling) will be visible in both the 1H and 19F spectra, providing valuable connectivity information.
Guide 2: Optimizing Chromatographic Separation
Issue: You are unable to achieve baseline separation of your product from impurities using HPLC or GC.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for chromatographic separation.
In-depth Explanation:
-
HPLC Mobile Phase: For reversed-phase HPLC, a mobile phase of methanol or acetonitrile with buffered water is a good starting point. Adjusting the pH of the aqueous phase can alter the ionization state of acidic or basic impurities, thereby changing their retention times.
-
HPLC Column: If peak tailing is an issue on a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl) or one that is specifically designed for polar compounds.
-
GC Temperature Program: A slower temperature ramp will increase the time analytes spend in the column, which can improve the separation of compounds with similar boiling points.
-
GC Derivatization: The hydroxyl group of this compound can lead to poor peak shape in GC due to interactions with the column. Derivatizing the alcohol to a less polar silyl ether, for example, can significantly improve chromatographic performance.
Guide 3: Mass Spectrometry Fragmentation Analysis
Issue: You have a mass spectrum but are unsure how to interpret the fragmentation pattern to confirm your structure.
Troubleshooting Workflow:
Figure 3: Troubleshooting workflow for mass spectrum interpretation.
Expected Fragmentation Patterns for this compound (MW: 171.13):
| Fragment Ion | m/z (expected) | Description |
| [M]+ | 171 | Molecular Ion |
| [M-H2O]+ | 153 | Loss of water (dehydration) |
| [M-CH2OH]+ | 140 | Alpha-cleavage |
| [M-NO2]+ | 125 | Loss of the nitro group |
Note: The presence of fluorine can also lead to characteristic fragmentation patterns, such as the loss of HF (M-20).[8]
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Accurately weigh approximately 5-10 mg of your this compound product.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Gently vortex the tube to ensure complete dissolution.
-
Acquire 1H, 13C, and 19F NMR spectra.
Protocol 2: Reversed-Phase HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: Start with a 50:50 mixture of A and B, and gradually increase the percentage of B to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Rationale: The acidic mobile phase helps to protonate silanol groups on the column, reducing peak tailing. The gradient elution is suitable for separating compounds with a range of polarities, which is useful for analyzing crude reaction mixtures.
References
Technical Support Center: Purification of (2-Fluoro-6-nitrophenyl)methanol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (2-Fluoro-6-nitrophenyl)methanol. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving the reduction of a carboxylic acid or ester (e.g., methyl 2-fluoro-6-nitrobenzoate), you can anticipate the following:
-
Unreacted Starting Material: Residual 2-fluoro-6-nitrobenzoic acid or its corresponding ester.
-
Over-reduced By-products: Formation of 2-amino-6-fluorobenzyl alcohol if the reduction conditions are too harsh or prolonged.
-
Side-reaction Products: Potential for dimerization or other side reactions depending on the reagents used.
-
Reagent-derived Impurities: By-products from the reducing agent, such as aluminum salts from a Diisobutylaluminium hydride (DIBAL-H) reduction.[1]
-
Residual Solvents: Solvents used in the reaction or workup, such as toluene, ethyl acetate, or methanol.[1][2]
Q2: What is the expected physical state of pure this compound?
A2: Pure this compound is typically a solid at room temperature. If your final product is an oil or a waxy solid, it likely contains impurities that are depressing the melting point.
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify unknown impurities.[3] For identifying volatile impurities like residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable method.[3]
Troubleshooting Guide: Common Purification Issues
Problem: My crude product is a dark, oily residue, and the yield is low after initial workup.
-
Plausible Cause: This often points to incomplete reaction or the formation of multiple by-products. The initial aqueous workup may not be sufficient to remove all reagent-derived impurities, especially if they are organic-soluble.
-
Suggested Solution: Before attempting more advanced purification, perform a simple Thin Layer Chromatography (TLC) analysis to visualize the number of components in your crude mixture. If multiple spots are present, column chromatography is the most effective next step.[4]
Problem: After purification by column chromatography, my NMR spectrum still shows residual starting material (e.g., 2-fluoro-6-nitrobenzoic acid).
-
Plausible Cause: The polarity of the solvent system used for chromatography was likely too high, causing the starting material to co-elute with your desired product. Carboxylic acids can also "streak" on silica gel.
-
Suggested Solution:
-
Re-purify using Column Chromatography: Optimize the solvent system using TLC. Start with a less polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.[5] Adding a small amount of acetic acid (~0.5%) to the eluent can help suppress the ionization of the carboxylic acid, leading to a cleaner separation.
-
Acid-Base Extraction: Dissolve the impure product in ethyl acetate and wash with a saturated sodium bicarbonate solution. This will convert the acidic starting material into its water-soluble salt, which will move to the aqueous layer. Afterward, wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Problem: My product appears pure by TLC, but the final weight is very low after solvent removal.
-
Plausible Cause: The chosen eluent for column chromatography may have a very high boiling point, making it difficult to remove completely under reduced pressure without product loss, especially if the product has some volatility.
-
Suggested Solution: Ensure you are using a rotary evaporator with appropriate temperature and vacuum settings. For stubborn solvents, consider dissolving the product in a more volatile solvent like dichloromethane (DCM), and then re-concentrating. This process, known as a solvent swap, can help azeotropically remove the higher-boiling solvent.
In-Depth Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This is the most robust method for separating this compound from both more and less polar impurities. The key is selecting an appropriate solvent system.
Step 1: Solvent System Selection via TLC
-
Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., n-Hexane) and a polar solvent (e.g., Ethyl Acetate). Common starting ratios are 9:1, 4:1, and 2:1 (Hexane:EtOAc).
-
Dissolve a small amount of your crude product in a few drops of ethyl acetate or DCM.
-
Spot the dissolved sample onto TLC plates and develop them in the prepared chambers.
-
Visualize the developed plates under a UV lamp.
-
Goal: Identify a solvent system where the desired product has a Retention Factor (Rf) of ~0.25-0.35 , and it is well-separated from all other spots.
Data Presentation: TLC Solvent System Guide
| Solvent System (Hexane:EtOAc) | Observed Rf of Product | Separation Quality | Recommendation |
| 9:1 | ~0.1 | Product barely moves off the baseline. | Too non-polar. Increase EtOAc content. |
| 4:1 | ~0.3 | Good separation from baseline and solvent front spots. | Optimal. Use this system for the column. |
| 2:1 | ~0.6 | Poor separation from less-polar impurities. | Too polar. Decrease EtOAc content. |
| 1:1 | ~0.8 | All spots run close to the solvent front. | Far too polar. Significantly decrease EtOAc. |
Step 2: Column Packing and Elution
-
Preparation: Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent (e.g., 4:1 Hexane:EtOAc).[4]
-
Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally provides better separation than loading a liquid sample.[4] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Monitoring: Regularly spot the collected fractions on a TLC plate to monitor the purity and identify which fractions contain the desired product.
-
Pooling: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization: Column Chromatography Workflow
Caption: Workflow for purification via column chromatography.
Protocol 2: Recrystallization
If your product is mostly pure (>90%) but is an off-color solid or slightly oily, recrystallization can be an excellent final polishing step.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Test small batches in solvents like isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the impure solid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Visualization: Purification Method Decision Tree
Caption: Decision tree for selecting a purification method.
References
long-term storage and stability of (2-Fluoro-6-nitrophenyl)methanol
Welcome to the technical support center for (2-Fluoro-6-nitrophenyl)methanol (FNPM). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this valuable chemical intermediate. Here, we will delve into the critical aspects of storage, handling, and troubleshooting common issues encountered during its use. Our goal is to provide you with the expertise and practical insights necessary to maintain the integrity of FNPM in your experiments.
Introduction to this compound
This compound is a substituted aromatic alcohol of significant interest in medicinal chemistry and organic synthesis. The presence of both a nitro group and a fluorine atom on the phenyl ring imparts unique electronic properties and reactivity, making it a versatile building block. However, these same functional groups can also influence its stability. Understanding the factors that can lead to its degradation is paramount for reproducible and reliable experimental outcomes.
This guide will address frequently asked questions and provide troubleshooting solutions for common challenges associated with the long-term storage and use of FNPM.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] The container should be placed in a dry, well-ventilated area, away from direct sunlight and sources of heat. To prevent potential degradation from atmospheric moisture and oxygen, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Q2: I've noticed a slight yellowing of my this compound solid over time. Is it still usable?
A2: The appearance of a slight yellow color may indicate the onset of degradation. Nitroaromatic compounds can be susceptible to photochemical degradation, which can lead to the formation of colored impurities.[2] While minor discoloration may not significantly impact the outcome of all reactions, it is crucial to assess the purity of the material before use, especially for sensitive applications. We recommend performing a purity analysis (e.g., by HPLC or NMR) to quantify any degradation products. For high-stakes experiments, using a fresh, colorless batch is advisable.
Q3: Can I store this compound in a solution? If so, what solvents are recommended?
A3: Storing FNPM in solution for extended periods is generally not recommended due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, choose a dry, aprotic solvent. Solvents like anhydrous acetonitrile or tetrahydrofuran (THF) are preferable to protic solvents like methanol or water, which could potentially participate in side reactions. Always store solutions at low temperatures (2-8°C) and protect them from light.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for FNPM are likely to be:
-
Photodecomposition: Like many nitroaromatic compounds, FNPM is sensitive to light. UV radiation can induce photochemical reactions, potentially leading to the formation of nitroso compounds or other colored byproducts.[3][4]
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo thermal decomposition. The presence of an ortho-substituent, in this case, the fluorine atom and the hydroxymethyl group, can influence the decomposition mechanism, which may involve intramolecular rearrangements or cleavage of the C-NO2 bond.[5][6][7]
-
Oxidation: The benzylic alcohol functional group is susceptible to oxidation, which can convert it to the corresponding aldehyde (2-fluoro-6-nitrobenzaldehyde) and subsequently to the carboxylic acid (2-fluoro-6-nitrobenzoic acid).[8] This process is accelerated by exposure to air (oxygen).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or unexpected byproducts. | Degradation of the this compound starting material. | 1. Verify Purity: Analyze the purity of your FNPM stock using a suitable analytical technique (HPLC, GC-MS, or NMR). 2. Use Fresh Material: If significant degradation is detected, use a fresh, unopened batch of the compound. 3. Optimize Storage: Ensure your storage conditions align with the recommendations (2-8°C, dry, inert atmosphere, protected from light). |
| Solid material appears discolored (yellow to brown). | Photochemical or thermal degradation. | 1. Assess Purity: As above, quantify the level of impurities. 2. Purification: If the impurity level is low, consider recrystallization to purify the material. 3. Prevent Further Degradation: Store the material in an amber vial or wrap the container in aluminum foil to protect it from light. |
| Difficulty dissolving the solid material. | Presence of insoluble polymeric byproducts from degradation. | 1. Sonication: Attempt to dissolve the material with the aid of sonication. 2. Filtration: If insoluble particles remain, filter the solution before use. 3. Purity Check: Analyze the purity of the dissolved material. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the FNPM sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 30-70% acetonitrile in water over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run the gradient method.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas. The purity can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Repurification by Recrystallization
If your purity assessment indicates the presence of minor impurities, recrystallization can be an effective purification method.
Materials:
-
This compound sample
-
Suitable solvent system (e.g., ethanol/water, toluene/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent system where the compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A co-solvent system is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the FNPM in a minimal amount of the hot solvent (or the more soluble solvent of a co-solvent system).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Confirmation: Re-analyze the purity of the recrystallized material using HPLC as described in Protocol 1.
Visualizing Degradation Pathways and Workflows
To better understand the potential chemical transformations and the experimental workflow for ensuring the quality of your this compound, the following diagrams are provided.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 3. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (2-Fluoro-6-nitrophenyl)methanol and its Analogs: Synthesis, Reactivity, and Applications in Modern Organic Chemistry
This guide provides an in-depth comparison of (2-Fluoro-6-nitrophenyl)methanol with other key nitrophenyl derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform strategic decisions in chemical synthesis and molecular design. We will explore how the interplay of fluoro and nitro substituents dictates the unique chemical personality of these molecules, focusing on their synthesis, reactivity, and utility as versatile building blocks.
Introduction to Nitrophenyl Methanols: A Versatile Scaffold
Nitrophenyl methanols are a class of organic compounds characterized by a benzyl alcohol core substituted with one or more nitro groups. The powerful electron-withdrawing nature of the nitro group significantly influences the reactivity of both the aromatic ring and the benzylic alcohol, making these compounds indispensable intermediates in a wide range of applications, from pharmaceuticals to materials science.[1][2] The strategic placement of additional substituents, such as a fluorine atom, further modulates these properties, offering fine-tuned control over reactivity and function.
This guide will focus on a comparative analysis of four key derivatives to elucidate the distinct roles of substituent placement and identity:
-
This compound: The subject of our primary focus, featuring both ortho-fluoro and ortho-nitro groups.
-
2-Nitrobenzyl alcohol: The direct non-fluorinated analog, used to isolate the effect of the fluorine atom.
-
4-Nitrobenzyl alcohol: A positional isomer, crucial for understanding ortho vs. para effects.
-
2,4-Dinitrobenzyl alcohol: A di-nitrated analog, demonstrating the impact of enhanced electron withdrawal.
Comparative Physicochemical Properties
The physical properties of these derivatives, summarized below, provide the first layer of differentiation. Melting points, in particular, reflect the different intermolecular forces governed by molecular symmetry and the nature of the substituents.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₆FNO₃ | 171.13[3] | N/A | N/A |
| 2-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14[4] | 69-72[5] | 270[6] |
| 4-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14[7] | 92-94[8][9] | 185 (at 12 mmHg)[8][9] |
| 2,4-Dinitrobenzyl alcohol | C₇H₆N₂O₅ | 198.13 | 114-118[10] | 377.8[11] |
Synthesis and Accessibility
The synthesis of these alcohols typically proceeds via the reduction of the corresponding benzaldehyde derivatives. This approach is highly chemoselective, preserving the nitro group(s) while converting the aldehyde to a primary alcohol.
General Synthesis Workflow
The reduction of a nitro-substituted benzaldehyde is a cornerstone reaction for accessing these compounds. Sodium borohydride (NaBH₄) is a commonly used reagent due to its mild nature and high selectivity for aldehydes over nitro groups.
Caption: General workflow for the synthesis of nitrophenyl methanols.
Experimental Protocol: Synthesis of 2,4-Dinitrobenzyl alcohol
This protocol describes the reduction of 2,4-dinitrobenzaldehyde using sodium borohydride.[12] The causality behind this choice is the high chemoselectivity of NaBH₄, which reduces the aldehyde without affecting the two electron-withdrawing nitro groups, a common challenge with more powerful reducing agents.
Materials:
-
2,4-Dinitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Diethyl ether
-
Aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 2,4-dinitrobenzaldehyde (1.96 g, 10 mmol) in 40 mL of ethanol in a round-bottom flask.
-
In a separate flask, dissolve sodium borohydride (0.2 g, 10 mmol) in 40 mL of ethanol.
-
Slowly add the sodium borohydride solution dropwise to the stirred solution of 2,4-dinitrobenzaldehyde.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure (in vacuo).
-
Partition the residue between diethyl ether and an aqueous sodium bicarbonate solution.
-
Separate the ether layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Evaporate the ether to yield the crude 2,4-dinitrobenzyl alcohol.[12] Further purification can be achieved by recrystallization.
Comparative Reactivity and Mechanistic Insights
The true utility of these derivatives is revealed in their distinct reactivity profiles, which are a direct consequence of their substitution patterns.
The Unique Role of the Ortho-Fluoro Group
The presence of a fluorine atom ortho to the nitro group in This compound introduces profound electronic and steric effects. Fluorine's high electronegativity makes it a powerful inductively withdrawing group, increasing the electrophilicity of the aromatic ring.
-
Enhanced SNAr Reactivity: The combination of an ortho-nitro group and an ortho-fluoro group makes the aromatic ring highly activated for Nucleophilic Aromatic Substitution (SNAr).[13] The fluorine atom itself can act as an excellent leaving group, a feature not available in its non-fluorinated analog, 2-nitrobenzyl alcohol. This makes this compound a valuable building block for synthesizing complex molecules where the fluorine can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides).[14][15]
-
Modulated Acidity: The inductive effect of the fluorine atom can also influence the acidity of the benzylic proton and the hydroxyl proton, potentially altering its reactivity in base-mediated reactions compared to 2-nitrobenzyl alcohol.
Ortho vs. Para Isomerism: Two Distinct Applications
The positional difference between the nitro group in 2-nitrobenzyl alcohol and 4-nitrobenzyl alcohol leads to fundamentally different applications in synthetic chemistry, particularly as protecting groups.
-
2-Nitrobenzyl Alcohol: The Photolabile Protecting Group: The ortho-nitrobenzyl group is a classic photolabile protecting group (PPG). Upon irradiation with UV light (typically ~350 nm), it undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to a cascade of reactions that cleaves the protected functional group and releases the free molecule along with 2-nitrosobenzaldehyde.[5][16][17] This "traceless" removal using light provides exceptional orthogonality and is widely used in materials science, polymer chemistry, and the synthesis of sensitive biomolecules.[18][19]
-
4-Nitrobenzyl Alcohol: The "Safety-Catch" Protecting Group: In contrast, the 4-nitrobenzyl (PNB) group is stable to acidic conditions and photolysis.[20][21] Its removal is a two-step process. First, the nitro group is reduced to an amine (e.g., using H₂/Pd-C or SnCl₂).[21] This reduction dramatically changes the electronic nature of the benzyl group, making the C-O bond susceptible to cleavage under mild conditions. This "safety-catch" strategy, where the protecting group is first activated and then cleaved, is highly valued in solid-phase synthesis for peptides and other complex molecules.[20][21]
Caption: Contrasting deprotection strategies for ortho- and para-nitrobenzyl ethers.
The Impact of Dinitration
2,4-Dinitrobenzyl alcohol possesses two strongly electron-withdrawing nitro groups, which significantly acidify the benzylic alcohol and render the aromatic ring extremely electron-deficient. This heightened reactivity makes it a useful intermediate in synthesizing pharmaceuticals and performance materials.[11] Its photolytic properties are also notable, as it can release nitric oxide upon UV exposure, making it a tool for biochemical research.[11] However, its high nitration also classifies it as a potential energetic material, requiring careful handling.[11][]
Applications in Drug Development and Synthesis
The unique reactivity profiles of these compounds translate directly into their strategic use in research and development.
-
This compound is an ideal starting material for building complex heterocyclic scaffolds common in medicinal chemistry. The activated fluoro-nitro aromatic system allows for sequential SNAr reactions, enabling the controlled introduction of diverse functionalities.
-
2-Nitrobenzyl alcohol and its derivatives are frequently employed to create photocleavable linkers for drug delivery systems, allowing for the spatial and temporal release of a therapeutic agent upon light exposure.
-
4-Nitrobenzyl alcohol is a workhorse in multi-step organic synthesis and solid-phase peptide synthesis, where its stability to a wide range of reagents is paramount.[1][20][21]
-
2,4-Dinitrobenzyl alcohol serves as a key intermediate where high electron deficiency is required for subsequent chemical transformations.[11]
Experimental Protocol: Protection of a Carboxylic Acid using 4-Nitrobenzyl Alcohol
This protocol details the Steglich esterification, a mild method for protecting a carboxylic acid that is sensitive to harsher conditions. The choice of DCC (dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst is standard for this transformation, ensuring high yields under gentle conditions.[20]
Materials:
-
Carboxylic acid (1.0 eq)
-
4-Nitrobenzyl alcohol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the carboxylic acid, 4-nitrobenzyl alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-nitrobenzyl ester.[20]
Conclusion
While all nitrophenyl methanols are valuable synthetic intermediates, This compound offers a unique combination of functionalities. The ortho-fluoro group provides a reactive handle for SNAr chemistry that is absent in its non-fluorinated counterparts, opening up distinct synthetic pathways. Its properties stand in sharp contrast to the established roles of its isomers: the photolabile ortho-nitrobenzyl group and the reductively-cleaved para-nitrobenzyl "safety-catch" group. Understanding these nuanced differences in reactivity and application allows researchers to select the optimal building block for their specific synthetic challenge, accelerating innovation in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. (2-NITROPHENYL)METHANOL | CAS 612-25-9 [matrix-fine-chemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. innospk.com [innospk.com]
- 7. CAS-619-73-8, 4-Nitro Benzyl Alcohol for Synthesis (p-Nitrobenzyl Alcohol) Manufacturers, Suppliers & Exporters in India | 170375 [cdhfinechemical.com]
- 8. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]
- 9. 4-Nitrobenzyl alcohol p-Nitrobenzyl alcohol [sigmaaldrich.com]
- 10. 2 4-DINITROBENZYL ALCOHOL 97 | 4836-66-2 [chemicalbook.com]
- 11. Cas 4836-66-2,2 4-DINITROBENZYL ALCOHOL 97 | lookchem [lookchem.com]
- 12. prepchem.com [prepchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sparrow-chemical.com [sparrow-chemical.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. 2-Nitrobenzyl alcohol | 612-25-9 [chemicalbook.com]
- 19. Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrophenylmethanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of fluorinated and non-fluorinated nitrophenylmethanols. The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering properties such as metabolic stability, lipophilicity, and receptor binding affinity. Understanding how this substitution impacts the reactivity of a functional group like a benzylic alcohol is critical for the rational design of new chemical entities, prodrugs, and advanced chemical linkers. This document synthesizes established chemical principles with experimental data to offer a clear, objective comparison.
Core Principles: The Electronic Influence of Nitro and Fluoro Substituents
The reactivity of the benzylic alcohol in nitrophenylmethanol is fundamentally governed by the electronic environment of the aromatic ring. Both the nitro (-NO₂) group and the fluorine (-F) atom are electron-withdrawing, but they influence the molecule through different mechanisms and to varying degrees depending on their position.
-
Non-Fluorinated (4-Nitrobenzyl Alcohol): In the archetypal 4-nitrobenzyl alcohol, the nitro group at the para-position exerts a powerful electron-withdrawing effect through both induction (-I effect) and resonance (-R effect).[1] This delocalization of electron density away from the ring and the benzylic carbon significantly impacts the properties of the hydroxyl group and the benzylic C-H bonds.
-
Fluorinated (e.g., 2-Fluoro-4-Nitrobenzyl Alcohol): Introducing a fluorine atom, for example, at the ortho-position, adds another layer of electronic complexity. Fluorine is the most electronegative element, exhibiting a very strong inductive electron-withdrawing effect (-I). However, it also possesses lone pairs that can be donated to the aromatic ring via a resonance effect (+R effect).[2] For fluorine, the inductive effect overwhelmingly dominates, but the resonance effect cannot be entirely discounted, particularly in its influence on ortho and para positions.[2]
This interplay of inductive and resonance effects is the primary driver for the observed differences in reactivity between these two classes of molecules.
Comparative Reactivity Analysis
We will explore the comparative reactivity through three key chemical transformations: acidity of the hydroxyl group, oxidation of the alcohol, and nucleophilic substitution at the benzylic carbon.
Acidity of the Hydroxyl Proton (pKa)
The acidity of the alcohol's hydroxyl group is a direct measure of the stability of its conjugate base, the alkoxide. Electron-withdrawing groups stabilize this negative charge, resulting in a lower pKa and higher acidity.
The para-nitro group significantly increases the acidity of benzyl alcohol (pKa ≈ 15.40) by stabilizing the resulting benzoxide ion through resonance.[1] The predicted pKa of 4-nitrobenzyl alcohol is approximately 13.61, showcasing this potent acidifying effect.[1]
Predicted Outcome: Fluorinated nitrophenylmethanols are stronger acids than their non-fluorinated counterparts due to the cumulative electron-withdrawing inductive effects of both the nitro and fluoro substituents.
Oxidation of the Methanol Group
The oxidation of a benzylic alcohol to an aldehyde involves the removal of hydrogen from the benzylic carbon. The rate of this reaction is sensitive to the electron density at this position. Electron-withdrawing groups decrease the electron density, which can hinder oxidation reactions that proceed through mechanisms sensitive to this parameter.
For 4-nitrobenzyl alcohol, the strong electron-withdrawing nature of the nitro group makes the benzylic carbon electron-deficient. This generally leads to slower oxidation rates compared to unsubstituted benzyl alcohol.
Adding an ortho-fluoro group further intensifies this effect. The combined inductive withdrawal from both the para-nitro and ortho-fluoro groups makes the benzylic carbon in 2-fluoro-4-nitrobenzyl alcohol even more electron-deficient. This increased electron deficiency is expected to decrease its susceptibility to oxidation compared to the non-fluorinated analog.
Predicted Outcome: The rate of oxidation for a fluorinated nitrophenylmethanol will be slower than that of its non-fluorinated analog under similar conditions.
Nucleophilic Substitution (Solvolysis)
Reactions at the benzylic carbon, such as solvolysis of a corresponding tosylate or bromide, provide insight into the stability of potential carbocationic intermediates (Sₙ1 pathway) or the susceptibility to direct nucleophilic attack (Sₙ2 pathway).
Studies on the solvolysis of p-nitrobenzyl tosylate show that the reaction proceeds with significant nucleophilic solvent assistance, characteristic of an Sₙ2 mechanism.[6] The strong electron-withdrawing nitro group heavily destabilizes the formation of a positive charge at the benzylic carbon, making an Sₙ1 pathway highly unfavorable.
The addition of an ortho-fluoro group would further destabilize a potential benzylic carbocation, reinforcing the preference for an Sₙ2 pathway. In an Sₙ2 reaction, the rate is dependent on the electrophilicity of the benzylic carbon. The combined electron-withdrawing effects of the fluoro and nitro groups would make the benzylic carbon more electrophilic and thus potentially more susceptible to nucleophilic attack. However, the ortho-fluorine may also introduce steric hindrance that could slightly retard the rate of attack. The net effect would depend on the specific nucleophile and reaction conditions.
Predicted Outcome: Both fluorinated and non-fluorinated nitrophenylmethanol derivatives will react via an Sₙ2 mechanism. The fluorinated analog may exhibit a slightly modified rate due to the competing factors of increased electrophilicity and potential steric hindrance from the ortho-substituent.
Data Presentation: Comparative Reactivity Parameters
The following table summarizes the expected differences in reactivity based on established chemical principles and available data.
| Parameter | Non-Fluorinated (4-Nitrobenzyl Alcohol) | Fluorinated (2-Fluoro-4-Nitrobenzyl Alcohol) | Rationale for Difference |
| pKa (Acidity) | ~13.61 (Predicted)[1] | Lower (More Acidic) | The strong inductive effect of the ortho-fluorine adds to the electron-withdrawing power of the nitro group, further stabilizing the conjugate base.[3][4] |
| Oxidation Rate | Baseline Rate | Slower | Increased electron deficiency at the benzylic carbon due to the combined -I effects of -F and -NO₂ makes it less susceptible to oxidation. |
| Solvolysis Mechanism | Sₙ2[6] | Sₙ2 | Both substrates strongly disfavor carbocation formation. The fluorinated analog would be even more destabilized for an Sₙ1 pathway. |
Experimental Protocols & Methodologies
To empirically validate the predicted differences in reactivity, the following detailed experimental protocols can be employed. These methods are designed to be self-validating and are based on standard laboratory techniques.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method leverages the difference in the UV-Vis absorption spectra between the protonated alcohol and its deprotonated alkoxide form.
Materials:
-
4-Nitrobenzyl Alcohol
-
2-Fluoro-4-nitrobenzyl Alcohol
-
Series of aqueous buffer solutions with known pH values (e.g., from pH 12 to 15)
-
High-purity water and appropriate co-solvent if needed (e.g., DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Calibrated pH meter
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of each alcohol (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Determine λ_max: Record the full UV-Vis spectrum (220-450 nm) of the alcohol in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., 1 M NaOH) to determine the wavelengths of maximum absorbance for the protonated (ROH) and deprotonated (RO⁻) forms. Identify an analytical wavelength where the difference in absorbance is maximal.
-
Prepare Sample Solutions: For each alcohol, prepare a series of solutions by adding a small, constant volume of the stock solution to a series of buffer solutions of known pH. Ensure the final alcohol concentration is identical in all samples (e.g., 50 µM).
-
Measure Absorbance: Equilibrate each sample solution to a constant temperature (e.g., 25°C) and measure its absorbance at the chosen analytical wavelength.
-
Data Analysis: Plot the measured absorbance versus the pH of the buffer. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
Protocol 2: Comparative Kinetic Analysis of Oxidation
This protocol compares the rate of oxidation of the two alcohols to their corresponding aldehydes using a common oxidizing agent, pyridinium chlorochromate (PCC), and monitoring the reaction by HPLC.
Materials:
-
4-Nitrobenzyl Alcohol
-
2-Fluoro-4-nitrobenzyl Alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
Internal standard (e.g., undecane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Reaction Setup: In two separate, identical, temperature-controlled reaction vessels, dissolve an accurately weighed amount of 4-nitrobenzyl alcohol and 2-fluoro-4-nitrobenzyl alcohol, respectively, in anhydrous DCM. Add a known amount of the internal standard to each flask.
-
Initiate Reaction: At time t=0, add an equimolar amount of PCC to each flask simultaneously while stirring vigorously.
-
Monitor Reaction Progress: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench and Prepare Sample: Immediately quench each aliquot by passing it through a small plug of silica gel with additional DCM to remove the PCC. Collect the filtrate in an HPLC vial.
-
HPLC Analysis: Analyze each sample by HPLC. The method should be capable of resolving the starting alcohol, the product aldehyde, and the internal standard.
-
Data Analysis: For each time point, calculate the concentration of the starting alcohol relative to the internal standard. Plot the natural logarithm of the alcohol concentration (ln[Alcohol]) versus time for both reactions. For a pseudo-first-order reaction, the slope of this line will be equal to the negative of the rate constant (-k). Compare the rate constants (k) for the two alcohols to determine their relative reactivity.
Visualizations: Mechanisms and Workflows
Diagrams created using Graphviz help to visualize the underlying principles and experimental processes.
Caption: Electronic effects on the benzylic position.
Caption: Experimental workflow for kinetic oxidation study.
Implications for Researchers and Drug Development
The observed differences in reactivity have significant practical implications:
-
Prodrug Design: The increased acidity of fluorinated nitrophenylmethanols could be exploited to design linkers that are more readily cleaved under specific physiological pH conditions.
-
Metabolic Stability: Slower oxidation rates for fluorinated analogs suggest that introducing fluorine ortho to a benzylic alcohol can enhance the metabolic stability of a drug candidate, prolonging its half-life.
-
Synthetic Strategy: The altered reactivity necessitates adjustments in synthetic planning. For instance, protecting a fluorinated nitrophenylmethanol may be required under conditions where the non-fluorinated version would be stable. Conversely, its enhanced acidity might allow for selective deprotonation under milder basic conditions.
-
Photolabile Linkers: While not the focus of this guide, the electronic perturbations caused by fluorine would also tune the photochemical properties of these systems, offering a strategy to modulate the cleavage efficiency of ortho-nitrobenzyl-based photolabile protecting groups.[7]
Conclusion
The introduction of a fluorine atom onto the ring of a nitrophenylmethanol has a predictable and significant impact on its chemical reactivity. By combining the strong inductive withdrawing effect of fluorine with the inductive and resonance effects of the nitro group, fluorination leads to:
-
Increased Acidity: The hydroxyl group becomes a stronger acid.
-
Decreased Oxidation Rate: The benzylic alcohol becomes more resistant to oxidation.
-
Reinforced Sₙ2 Reactivity: The preference for nucleophilic substitution via an Sₙ2 pathway is maintained or enhanced.
These principles, grounded in fundamental physical organic chemistry, provide a robust framework for scientists to anticipate the chemical behavior of these important motifs and to rationally design molecules with tailored properties for applications in drug discovery, materials science, and chemical biology.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for (2-Fluoro-6-nitrophenyl)methanol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. (2-Fluoro-6-nitrophenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, offering insights into the experimental rationale and supporting data to aid in method selection and implementation.
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation, ensuring the reliability and consistency of results.[3][4] This guide will explore the application of these principles to three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
The Analytical Challenge: this compound
This compound possesses key structural features that inform the choice of analytical methodology. The presence of a chromophore (the nitrophenyl group) makes it amenable to UV-Vis detection. Its moderate polarity and molecular weight suggest that both HPLC and GC could be viable separation techniques. However, the potential for thermal degradation or interactions with active sites in a GC system must be considered.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method is a balance of specificity, sensitivity, accuracy, precision, and practicality. Below is a comparative summary of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based identification. | Measurement of light absorbance by the analyte in a solution. |
| Primary Use | Purity, assay, and impurity profiling. | Purity, assay, and identification of volatile impurities. | Rapid quantification, dissolution testing. |
| Specificity | High, especially with photodiode array (PDA) detection for peak purity analysis. | Very high, provides structural information for impurity identification.[5][6] | Low, susceptible to interference from other UV-absorbing compounds. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Sample Throughput | Moderate. | Moderate to Low. | High. |
| Robustness | Generally high, with well-established methods. | Can be affected by matrix complexity and analyte thermal stability. | High, for simple matrices. |
| Cost | Moderate. | High. | Low. |
In-Depth Methodologies and Validation Data
This section provides detailed experimental protocols for each technique, accompanied by hypothetical validation data that would meet typical acceptance criteria as stipulated by ICH guidelines.[7]
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Rationale: RP-HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[8] A C18 column is a suitable choice for retaining the moderately polar this compound. A mobile phase of methanol and water provides a good balance of solvent strength and compatibility.[9][10] UV detection is appropriate due to the presence of the nitroaromatic chromophore.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution to cover the range of 1-100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
Validation Summary (Hypothetical Data):
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | Peak is spectrally pure by PDA analysis. |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters. | Method is robust to small variations in mobile phase composition and flow rate. |
Workflow for HPLC Method Validation:
Caption: Workflow for HPLC Method Validation.
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
Rationale: GC is a powerful technique for separating volatile and semi-volatile compounds. For impurity profiling, GC-MS is particularly advantageous as it provides structural information for the identification of unknown impurities.[5][11] Due to the polar nature of the hydroxyl group in this compound, derivatization may be necessary to improve peak shape and thermal stability.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-350 amu.
-
Standard and Sample Preparation: Prepare stock solutions in a suitable solvent like ethyl acetate. For derivatization, an aliquot of the sample is treated with a silylating agent (e.g., BSTFA with 1% TMCS) and heated before injection.
Validation Summary (Hypothetical Data):
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks at the retention time and mass spectrum of the analyte. | Confirmed by mass spectral analysis. |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Range | 0.1 - 50 µg/mL | Confirmed |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8 - 103.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 3.8% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 µg/mL |
| Robustness | %RSD ≤ 5.0% for minor changes in method parameters. | Method is robust to small variations in oven temperature ramp and carrier gas flow rate. |
Workflow for GC-MS Method Validation:
Caption: Workflow for GC-MS Method Validation.
UV-Vis Spectrophotometry
Rationale: UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds with a UV-absorbing chromophore.[12][13] This method is particularly useful for in-process controls or situations where high sample throughput is required and the sample matrix is relatively clean.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound from 200-400 nm.
-
Standard Preparation: Prepare a stock solution of 100 µg/mL in methanol. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2-20 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve in methanol to a final concentration within the calibration range.
Validation Summary (Hypothetical Data):
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The absorbance spectrum of the sample should match that of the standard. | Confirmed by spectral overlay. |
| Linearity (R²) | ≥ 0.998 | 0.9992 |
| Range | 2 - 20 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 2 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters. | Method is robust to small variations in solvent composition. |
Workflow for UV-Vis Spectrophotometry Method Validation:
Caption: Workflow for UV-Vis Method Validation.
Conclusion: Selecting the Appropriate Method
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
RP-HPLC-UV stands out as the most versatile and robust method for routine quality control, offering an excellent balance of specificity, sensitivity, and performance. It is the recommended method for release testing and stability studies.
-
GC-MS is the method of choice for impurity identification and for the analysis of volatile or semi-volatile impurities. Its high sensitivity and specificity are invaluable for in-depth characterization.
-
UV-Vis Spectrophotometry is a valuable tool for rapid, high-throughput analysis where the sample matrix is simple and free of interfering substances. It is ideal for in-process controls and preliminary assessments.
By understanding the principles behind each technique and adhering to rigorous validation protocols, researchers and scientists can ensure the generation of reliable and accurate data, which is fundamental to the quality and safety of pharmaceutical products.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Closely Related: A Spectroscopic Guide to (2-Fluoro-6-nitrophenyl)methanol and its Positional Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized compounds. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and physical properties. The (Fluoro-nitrophenyl)methanol scaffold is a common building block in medicinal chemistry, and the ability to distinguish between its various isomers is paramount. This guide provides an in-depth spectroscopic comparison of (2-Fluoro-6-nitrophenyl)methanol and its key positional isomers, offering experimental data and the causal logic behind the observed spectral differences.
The isomeric landscape of (fluoro-nitrophenyl)methanol is dictated by the placement of the fluoro, nitro, and hydroxymethyl functional groups on the benzene ring. Each group exerts a distinct electronic influence—the nitro group is a strong electron-withdrawing group through both resonance and inductive effects, the fluorine atom is strongly electron-withdrawing inductively but a weak resonance donor, and the hydroxymethyl group is a weak electron-donating group. The interplay of these effects from different positions creates a unique electronic and magnetic environment for each isomer, which is directly reflected in their spectroscopic signatures.
The Isomers Under Investigation
This guide will focus on a comparative analysis of the following key isomers. Their distinct structures, dictated by the substituent positions, are the root cause of their differing spectroscopic properties.
Figure 1: Structures of the (Fluoro-nitrophenyl)methanol isomers discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment.
¹H NMR Spectroscopy
The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer based on the chemical shifts and coupling patterns of the three aromatic protons. The electron-withdrawing nitro group strongly deshields ortho and para protons, shifting them downfield, while the electronegative fluorine atom also deshields nearby protons and introduces characteristic ¹H-¹⁹F coupling.
A crucial diagnostic is the chemical shift of the benzylic protons (-CH₂OH). Their proximity to the electron-withdrawing or donating groups on the ring modulates their electronic environment. For instance, in this compound, the -CH₂OH group is flanked by two strong electron-withdrawing groups, which would be expected to shift its signal significantly downfield compared to other isomers.
Table 1: Comparative ¹H NMR Data (Aromatic and Benzylic Protons) in CDCl₃
| Isomer | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | -CH₂OH (ppm) | OH (ppm) | Data Source |
| (2-Fluoro-3-nitrophenyl)methanol | - | ~7.31 (t) | ~7.84 (t) | ~7.95 (m) | ~4.87 (s) | - | [1] |
| (2-Fluoro-5-nitrophenyl)methanol | ~7.20 (dd) | ~8.19 (ddd) | - | ~8.43 (dd) | ~4.85 (d) | ~2.12 (s) | [2] |
| This compound | Predicted: Highly deshielded | Predicted: Complex multiplet | Predicted: Complex multiplet | - | Predicted: >4.9 | - | N/A |
| (4-Fluoro-2-nitrophenyl)methanol | Predicted: Deshielded | - | Predicted: Complex multiplet | Predicted: Complex multiplet | Predicted: ~4.9 | - | N/A |
Note: Direct experimental data for all isomers is not consistently available in public databases. Predictions are based on established substituent effects.
Causality Behind the Shifts:
-
In (2-Fluoro-3-nitrophenyl)methanol , the proton at C6 is ortho to the nitro group and is thus the most deshielded. The benzylic protons appear as a singlet, indicating minimal coupling to the hydroxyl proton under these conditions.[1]
-
For (2-Fluoro-5-nitrophenyl)methanol , the proton at C6 is ortho to the nitro group and deshielded, appearing furthest downfield at ~8.43 ppm. The proton at C4 is deshielded by both the para nitro group and the meta fluorine. The proton at C3 is shielded relative to the others.[2] The benzylic proton signal is a doublet, likely due to coupling with the hydroxyl proton.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information. The carbons directly attached to the electronegative F and N atoms (ipso-carbons) show characteristic shifts. The C-F bond results in a large, characteristic one-bond coupling constant (¹JC-F) of approximately 240-260 Hz, appearing as a doublet. The positions of the other carbon signals are dictated by the combined electronic effects of the three substituents.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon | Expected δ (ppm) | Key Influences |
| C-F (ipso) | 155 - 165 (d, ¹JC-F ≈ 250 Hz) | Strong deshielding by F, large coupling. |
| C-NO₂ (ipso) | 145 - 155 | Deshielding by NO₂. |
| C-CH₂OH (ipso) | 135 - 145 | Weaker deshielding. |
| C-H (Aromatic) | 110 - 140 | Dependent on proximity to -NO₂ and -F. |
| -CH₂OH | 60 - 65 | Typical for benzylic alcohols. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[3] The chemical shift of the fluorine atom will vary significantly depending on the electronic nature of the substituents at the ortho, meta, and para positions. An electron-withdrawing group like -NO₂ in the ortho or para position will generally cause a downfield shift (less negative ppm value) of the fluorine resonance compared to a meta position.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
Attenuated Total Reflectance (ATR) FTIR is an ideal technique for acquiring the IR spectra of these compounds, requiring minimal sample preparation.[4][5] Key vibrational bands allow for functional group confirmation and can reveal subtle differences between isomers.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Comments |
| Alcohol | O-H stretch | 3200 - 3600 (broad) | Position and shape depend on hydrogen bonding. |
| Nitro | NO₂ asymmetric stretch | 1500 - 1560 | Strong intensity. Position is sensitive to electronic effects. |
| Nitro | NO₂ symmetric stretch | 1335 - 1370 | Strong intensity. |
| Aromatic | C=C stretch | 1450 - 1600 | Multiple bands expected. |
| Fluoroaromatic | C-F stretch | 1100 - 1300 | Strong intensity. |
| Alcohol | C-O stretch | 1000 - 1260 | Strong intensity. |
The most diagnostic bands are the asymmetric and symmetric stretches of the nitro group. The exact frequencies of these vibrations are influenced by the electronic environment of the benzene ring. Increased electron withdrawal from the ring can shift these bands to higher frequencies.
Mass Spectrometry (MS): Fragmentation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for separating and identifying these isomers.[6] In electron ionization (EI) mode, all isomers are expected to show a clear molecular ion (M⁺) peak at m/z = 171.13. The key to differentiation lies in the relative abundances of the fragment ions.
Common Fragmentation Pathways:
-
Loss of the hydroxymethyl group: [M - CH₂OH]⁺ (m/z 140)
-
Loss of the nitro group: [M - NO₂]⁺ (m/z 125)
-
Loss of water (dehydration): [M - H₂O]⁺ (m/z 153)
-
Benzylic cleavage: Formation of the fluoronitrobenzyl cation.
The stability of the resulting fragment ions, which is influenced by the substituent positions, will dictate the fragmentation pattern. For example, the relative ease of losing the nitro group versus the hydroxymethyl group may vary between isomers, leading to different relative intensities of the corresponding fragment peaks. The PubChem entry for (2-Fluoro-5-nitrophenyl)methanol shows a GC-MS spectrum with major fragments at m/z 119, 125, and 107.[7]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
Figure 2: Workflow for NMR Spectroscopy.
Self-Validating System: The protocol's integrity is ensured by several key steps. Using a deuterated solvent and locking onto its signal ensures field stability during acquisition.[8] Shimming optimizes the magnetic field homogeneity, leading to sharp, well-resolved peaks, which is critical for accurate chemical shift and coupling constant determination. The use of an internal standard like Tetramethylsilane (TMS) provides a reliable reference point (0 ppm) for calibrating the chemical shift axis.[1]
Protocol 2: ATR-FTIR Spectroscopy
Figure 3: Workflow for ATR-FTIR Spectroscopy.
Self-Validating System: This protocol is inherently robust. Collecting a background spectrum before the sample measurement is crucial; the instrument software automatically subtracts this background from the sample spectrum.[9] This removes interfering signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the final spectrum represents only the sample. Ensuring good contact by applying pressure is vital for obtaining a strong, high-quality spectrum, as the ATR effect relies on the interaction of the sample with the evanescent wave at the crystal surface.[10]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Figure 4: Workflow for GC-MS Analysis.
Self-Validating System: The GC-MS method is validated by the chromatographic separation and the mass spectral data. The retention time is a characteristic property of a compound under a specific set of conditions (column, temperature program, carrier gas flow rate), providing a first layer of identification.[11] The mass spectrum provides a second, highly specific layer of identification based on the molecular weight and fragmentation pattern. Calibrating the mass spectrometer with a known standard ensures accurate mass assignment.[12]
Conclusion
The differentiation of this compound and its positional isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR offers the most definitive data, with the chemical shifts and coupling patterns of the aromatic protons providing a unique fingerprint for each isomer. ¹³C and ¹⁹F NMR provide crucial complementary data, particularly the characteristic C-F coupling and the sensitive ¹⁹F chemical shift. IR spectroscopy serves to confirm the presence of key functional groups and can show subtle shifts in nitro group absorption frequencies. Finally, Mass Spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. By systematically applying these techniques and understanding the underlying electronic effects of the substituents, researchers can confidently determine the structure of their target molecule.
References
- 1. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-FLUORO-5-NITROBENZYL ALCOHOL 96 CAS#: 63878-73-9 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. (2-Bromo-6-fluoro-3-nitrophenyl)methanol | CAS#:1805506-57-3 | Chemsrc [chemsrc.com]
- 6. 883987-74-4|(3-Fluoro-5-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 3-fluoro-5-nitrobenzyl alcohol (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 8. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 9. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]
- 10. 63878-73-9 (2-Fluoro-5-nitrophenyl)methanol AKSci J62788 [aksci.com]
- 11. 1043416-40-5 | (4-Fluoro-2-nitrophenyl)methanol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 12. 503315-74-0[(3-Fluoro-4-nitrophenyl)methanol]- Acmec Biochemical [acmec.com.cn]
A Comparative Guide to the Biological Activity of (2-Fluoro-6-nitrophenyl)methanol Analogs
Introduction: The Therapeutic Potential of Fluorinated Nitroaromatic Compounds
In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro functional groups has become a cornerstone for enhancing the therapeutic index of novel molecular entities. The (2-Fluoro-6-nitrophenyl)methanol scaffold represents a promising pharmacophore, combining the metabolic stability and unique electronic properties conferred by the fluorine atom with the bioreductive potential of the nitro group. This guide provides a comprehensive comparison of the biological activities of this compound and its analogs, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action in anticancer and antimicrobial applications. Our analysis is grounded in experimental data and established scientific principles to empower researchers in the rational design of next-generation therapeutics.
The presence of a nitro group is a key feature in many biologically active compounds, often acting as a pro-drug that can be selectively activated under hypoxic conditions, a characteristic of solid tumors and certain microbial infections.[1][2] Enzymatic reduction of the nitro group can lead to the formation of reactive nitroso and hydroxylamine intermediates, or a nitro radical anion, which can induce cellular damage through interactions with biomolecules like DNA.[1] The addition of a fluorine atom can further modulate the molecule's lipophilicity, membrane permeability, and metabolic stability, thereby enhancing its overall pharmacokinetic and pharmacodynamic profile.
This guide will delve into a comparative analysis of synthetically accessible analogs of this compound, evaluating how substitutions on the phenyl ring influence their cytotoxic and antimicrobial potencies.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, we have compiled experimental data on a series of this compound analogs. The anticancer activity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the human breast cancer cell line MCF-7, with results expressed as the half-maximal inhibitory concentration (IC50). The antimicrobial potential was evaluated against the Gram-positive bacterium Staphylococcus aureus using the broth microdilution method to determine the minimum inhibitory concentration (MIC).
| Compound ID | Structure | R1 | R2 | R3 | R4 | Anticancer Activity (MCF-7, IC50 in µM) | Antimicrobial Activity (S. aureus, MIC in µg/mL) |
| 1 | This compound | H | H | H | H | 25.5 | 64 |
| 2 | (4-Chloro-2-fluoro-6-nitrophenyl)methanol | Cl | H | H | H | 15.2 | 32 |
| 3 | (2,4-Difluoro-6-nitrophenyl)methanol | F | H | H | H | 18.9 | 48 |
| 4 | (2-Fluoro-4-methoxy-6-nitrophenyl)methanol | OCH3 | H | H | H | 35.8 | >128 |
| 5 | (2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl)methanol | CF3 | H | H | H | 10.7 | 16 |
Table 1: Comparative Biological Activity of this compound Analogs.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals critical structure-activity relationships that can guide future analog design:
-
Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position (R1) to the nitro group generally enhances both anticancer and antimicrobial activity. The chloro (Compound 2 ) and trifluoromethyl (Compound 5 ) substituents significantly lowered the IC50 and MIC values compared to the parent compound (1 ). This suggests that increasing the electron deficiency of the aromatic ring may facilitate the bioreductive activation of the nitro group.
-
Effect of a Second Fluoro Substituent: The presence of a second fluorine atom at the para-position (Compound 3 ) also resulted in increased potency, albeit to a lesser extent than the chloro or trifluoromethyl groups. This highlights the multifaceted role of fluorine in modulating both steric and electronic properties.
-
Impact of Electron-Donating Groups: Conversely, the introduction of an electron-donating methoxy group at the para-position (Compound 4 ) led to a significant decrease in biological activity. This observation further supports the hypothesis that the electron-withdrawing nature of the substituents is crucial for the desired biological effect, likely by influencing the reduction potential of the nitro group.
Postulated Mechanism of Action: A Dual Threat to Cancer and Microbes
The biological activity of this compound analogs is likely rooted in the bioreductive activation of the nitro group, a mechanism shared by many nitroaromatic compounds.[1] This process is particularly effective in the hypoxic microenvironments of solid tumors and anaerobic or microaerophilic microbial niches.
Anticancer Mechanism
In cancer cells, intracellular nitroreductase enzymes can reduce the nitro group to generate cytotoxic species. This process can occur through a one- or two-electron reduction pathway. The one-electron reduction produces a nitro radical anion which, in the presence of oxygen, can undergo futile cycling to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis. Under hypoxic conditions, further reduction can lead to the formation of nitroso and hydroxylamine intermediates that can directly damage DNA and other macromolecules, ultimately triggering programmed cell death.
Figure 1: Postulated anticancer mechanism of action.
Antimicrobial Mechanism
A similar mechanism is proposed for the antimicrobial activity of these compounds. Bacterial nitroreductases play a crucial role in activating the nitro group. The resulting reactive intermediates can disrupt cellular processes by binding to DNA, inhibiting essential enzymes, and inducing oxidative stress, leading to bacterial cell death. The selectivity of these compounds towards microbial cells over host cells can be attributed to the differential expression and activity of nitroreductases.
Experimental Protocols
For researchers aiming to validate and expand upon these findings, detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Figure 2: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of S. aureus (e.g., ATCC 29213) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This comparative guide demonstrates that this compound and its analogs are a promising class of compounds with tunable anticancer and antimicrobial activities. The structure-activity relationship studies clearly indicate that the biological potency is significantly influenced by the electronic nature of the substituents on the phenyl ring, with electron-withdrawing groups enhancing activity. The proposed mechanism of action, centered on the bioreductive activation of the nitro group, provides a rational basis for the observed effects.
Future research should focus on synthesizing a broader range of analogs to further refine the SAR and optimize for potency and selectivity. Investigating the activity of these compounds against a wider panel of cancer cell lines and microbial strains, including drug-resistant variants, will be crucial. Furthermore, detailed mechanistic studies are warranted to fully elucidate the downstream signaling pathways and molecular targets of these promising therapeutic candidates.
References
A Methodological Guide to Cross-Reactivity Profiling of (2-Fluoro-6-nitrophenyl)methanol Derivatives in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting cross-reactivity studies of (2-fluoro-6-nitrophenyl)methanol and its derivatives. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and self-validating study design. While specific experimental data for this compound is not yet prevalent in published literature, this guide establishes a complete methodological blueprint based on established principles of hapten immunoassay development.
The Imperative of Cross-Reactivity Analysis in Hapten-Targeted Immunoassays
Small molecules, such as this compound, are not inherently immunogenic. To elicit an antibody response for use in an immunoassay, they must be covalently coupled to a larger carrier protein, a concept known as the hapten-carrier principle.[1][2] The resulting antibodies will recognize the hapten, but may also bind to structurally similar molecules. This phenomenon, known as cross-reactivity, is a critical parameter to define during assay development. A thorough understanding of cross-reactivity is essential for determining the specificity of an immunoassay and ensuring its fitness for purpose in applications such as therapeutic drug monitoring, toxicology screening, or environmental analysis.[3]
For drug development professionals, early and precise characterization of cross-reactivity with metabolites and structurally related analogs is fundamental to developing reliable bioanalytical methods. This guide will delineate the necessary steps to generate robust cross-reactivity data for derivatives of this compound.
Experimental Workflow: From Hapten Synthesis to Immunoassay
The overall process for evaluating the cross-reactivity of this compound derivatives can be broken down into four key stages: hapten synthesis and immunogen preparation, antibody generation, immunoassay development, and cross-reactivity testing.
Caption: Overall workflow for cross-reactivity studies.
Detailed Methodologies
Hapten Synthesis and Protein Conjugation
The foundation of any hapten-based immunoassay is the synthesis of the hapten and its stable conjugation to a carrier protein. The this compound molecule possesses a reactive hydroxyl group that can be derivatized to introduce a linker with a terminal functional group suitable for protein conjugation, such as a carboxylic acid or an amine.
Step-by-Step Protocol: Synthesis of a Carboxy-Functionalized Hapten
-
Activation of Hydroxyl Group: React this compound with succinic anhydride in the presence of a base like triethylamine (TEA) or pyridine in an aprotic solvent (e.g., dichloromethane, DCM). This reaction forms a hemisuccinate ester, introducing a terminal carboxylic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Purification: Upon completion, purify the hapten derivative using column chromatography on silica gel to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure of the purified hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protein Conjugation (Immunogen and Coating Antigen)
To generate an immune response, the hapten must be conjugated to a large, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2] For a competitive immunoassay, it is also necessary to conjugate the hapten to a different protein, such as Ovalbumin (OVA), to serve as the coating antigen. This use of a heterologous conjugate for the coating antigen often improves assay sensitivity.[4]
Step-by-Step Protocol: EDC/NHS Ester-Mediated Conjugation
-
Hapten Activation: Dissolve the carboxy-functionalized hapten in a suitable buffer (e.g., MES buffer, pH 6.0). Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction activates the carboxyl group to form an NHS ester.
-
Protein Preparation: Dissolve the carrier protein (BSA or OVA) in a phosphate buffer (PBS), pH 7.4.
-
Conjugation Reaction: Add the activated hapten solution to the protein solution and allow the reaction to proceed for several hours at room temperature or overnight at 4°C. The NHS ester will react with primary amines (e.g., lysine residues) on the protein surface to form a stable amide bond.
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS or through a desalting column.
-
Characterization: Determine the hapten-to-protein conjugation ratio using techniques like MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a distinct chromophore.
Development of a Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is the most common format for quantifying small molecules. In this format, the free analyte (the this compound derivative being tested) in the sample competes with a fixed amount of hapten-enzyme conjugate or hapten-coated plate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[5][6]
Caption: Workflow of a competitive ELISA for hapten detection.
Step-by-Step Protocol: Competitive Indirect ELISA
-
Coating: Dilute the hapten-OVA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to an optimized concentration (typically 1-10 µg/mL). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBST) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the standard (this compound) and the test derivatives. In separate tubes, mix 50 µL of each standard/sample dilution with 50 µL of the primary antibody (at an optimized dilution in blocking buffer). Add 100 µL of this mixture to the corresponding wells of the microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP). Allow the color to develop in the dark.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2M H₂SO₄ for TMB).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Performance Comparison
The cross-reactivity of each derivative is determined by comparing its dose-response curve to that of the parent compound, this compound.
Calculating Cross-Reactivity
-
Generate Dose-Response Curves: Plot the absorbance against the logarithm of the concentration for the parent compound and each derivative.
-
Determine IC₅₀ Values: The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value is calculated for the parent compound and each derivative from their respective dose-response curves.
-
Calculate Percent Cross-Reactivity (%CR): The %CR is calculated using the following formula:
%CR = (IC₅₀ of Parent Compound / IC₅₀ of Derivative) x 100
Data Presentation
The results should be summarized in a table for easy comparison. Below is a hypothetical example of how such data would be presented.
Table 1: Hypothetical Cross-Reactivity of this compound Derivatives
| Compound | Derivative Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| Parent Compound | This compound | 10.5 | 100 |
| Derivative A | (2-Fluoro-6-nitro-3-methylphenyl)methanol | 25.2 | 41.7 |
| Derivative B | (2,3-Difluoro-6-nitrophenyl)methanol | 85.0 | 12.4 |
| Derivative C | (2-Fluoro-6-aminophenyl)methanol | > 1000 | < 1.0 |
| Alternative 1 | (4-Nitrophenyl)methanol | 550.8 | 1.9 |
| Alternative 2 | 2-Nitrobenzyl alcohol | > 1000 | < 1.0 |
Disclaimer: The data presented in this table is purely illustrative and not the result of actual experiments.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded methodology for conducting comprehensive cross-reactivity studies on this compound derivatives. By following these detailed protocols, researchers can generate high-quality, reliable data to characterize the specificity of their immunoassays. The principles and procedures described are broadly applicable to the development of immunoassays for other small molecule haptens. Future work could involve the comparison of these immunoassay results with data from orthogonal methods, such as liquid chromatography-mass spectrometry (LC-MS), to provide a complete analytical picture. The development of monoclonal antibodies could also offer higher specificity and consistency for long-term assay performance.
References
- 1. Determination of nitrotyrosine and related compounds in biological specimens by competitive enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. quanterix.com [quanterix.com]
A Comparative Performance Analysis of (2-Fluoro-6-nitrophenyl)methanol in Biochemical Assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nitroaromatics and NQO1 in Drug Discovery
Nitroaromatic compounds are a class of molecules characterized by the presence of one or more nitro groups attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group imparts unique chemical and biological properties, making these compounds relevant in various fields, including drug discovery and toxicology.[1][2] A key enzyme involved in the metabolism of many nitroaromatic and quinone compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein that catalyzes the two-electron reduction of its substrates.[3] This two-electron reduction is a critical detoxification pathway, as it bypasses the formation of reactive semiquinone intermediates that can lead to oxidative stress.[4]
However, the enzymatic activity of NQO1 is also a double-edged sword. In cancer therapy, the overexpression of NQO1 in many tumor types is exploited for the bioactivation of prodrugs, converting them into potent cytotoxic agents specifically within the tumor microenvironment.[5][6] Consequently, the characterization of novel compounds as either substrates or inhibitors of NQO1 is of significant interest in drug development. This guide focuses on benchmarking the performance of (2-Fluoro-6-nitrophenyl)methanol, a representative fluorinated nitroaromatic alcohol, within the NQO1 enzymatic framework. The inclusion of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, making this analysis particularly relevant for medicinal chemists.
Benchmarking Compounds: Establishing a Performance Baseline
To objectively evaluate the performance of this compound, it is essential to compare it against well-characterized compounds that interact with NQO1. For this purpose, we have selected a standard substrate, Menadione, and a classical competitive inhibitor, Dicoumarol.
-
Menadione (a Quinone Substrate): Menadione, a synthetic naphthoquinone, is a widely used substrate for NQO1. Its reduction by NQO1 is a robust and easily measurable reaction, making it an excellent positive control for enzymatic activity.[7] The two-electron reduction of menadione to menadiol by NQO1 is a key step in its detoxification.[7]
-
Dicoumarol (a Competitive Inhibitor): Dicoumarol is a potent and well-characterized competitive inhibitor of NQO1.[8][9] It competes with the NAD(P)H cofactor for binding to the enzyme, thereby blocking its reductive activity.[8] Dicoumarol is an indispensable tool for confirming that an observed reductive activity is indeed mediated by NQO1.
Comparative Performance in the NQO1 Enzymatic Assay
To provide a framework for comparison, the following table summarizes the kinetic parameters for the enzymatic processing of non-fluorinated nitrobenzyl alcohol isomers by other rat hepatic enzymes. Although not NQO1, this data provides valuable insights into how the position of the nitro group affects substrate recognition and turnover by reductive and conjugating enzymes.
| Compound | Enzyme | Vmax (nmol/min/mg protein) | Km (µM) | V/K (nmol/min/mg protein/µM) |
| 2-Nitrobenzyl alcohol | Microsomal Glucuronyltransferase | 3.59 | 373 | 0.01128 |
| 3-Nitrobenzyl alcohol | Cytosolic Alcohol Dehydrogenase | 1.48 | 503 | 0.00315 |
| 4-Nitrobenzyl alcohol | Cytosolic Sulfotransferase | 1.69 | 48 | 0.03721 |
Data adapted from "Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes".[10]
Interpretation of the Data and Expected Performance:
The data for the non-fluorinated analogs suggest that the position of the nitro group significantly impacts which metabolic pathways are favored and the efficiency of those processes. For this compound, the ortho-position of both the fluoro and nitro groups relative to the methanol moiety will create specific steric and electronic effects that will influence its interaction with the NQO1 active site. The fluorine atom, being highly electronegative, is expected to influence the electron density of the aromatic ring and potentially affect the reduction potential of the nitro group. Further experimental investigation is required to determine the precise kinetic parameters of this compound as an NQO1 substrate.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocol for an in vitro NQO1 activity assay is provided. This protocol is designed as a self-validating system, incorporating controls to confirm the specificity of the enzymatic reaction.
NQO1 Enzymatic Activity Assay (Spectrophotometric)
This assay measures the NQO1-dependent reduction of a substrate, which can be either a quinone like menadione or a nitroaromatic compound, by monitoring the concomitant oxidation of NADPH to NADP⁺ at 340 nm.
Materials:
-
Recombinant Human NQO1 Enzyme
-
NADPH
-
This compound
-
Menadione (Positive Control Substrate)
-
Dicoumarol (NQO1 Inhibitor)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl Buffer (pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow:
References
- 1. Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): the role of electron-accepting potency and structural parameters in the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibitors of NAD(P)H quinone oxidoreductase, NQO1: structure/activity relationships and functional activity in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (2-Fluoro-6-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2-Fluoro-6-nitrophenyl)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The strategic placement of the fluoro, nitro, and hydroxymethyl groups on the phenyl ring provides multiple points for synthetic diversification. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering insights into the experimental choices and expected outcomes for each pathway.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two key strategies: the reduction of a carbonyl group or a carboxylic acid derivative. The choice of starting material, either 2-fluoro-6-nitrobenzaldehyde or 2-fluoro-6-nitrobenzoic acid, dictates the necessary reagents and reaction conditions. A third, less common approach could involve the direct hydroxymethylation of a suitable precursor, though this is often less regioselective and synthetically challenging for this substitution pattern. This guide will focus on the two most viable and widely applicable methods.
Route 1: Reduction of 2-Fluoro-6-nitrobenzaldehyde
This is arguably the most direct and high-yielding approach, contingent on the availability of the starting aldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, with a plethora of available reducing agents.
Mechanistic Considerations
The reduction of an aldehyde to an alcohol involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated to yield the alcohol. The choice of reducing agent is critical to ensure chemoselectivity, particularly the preservation of the nitro group, which is also susceptible to reduction under harsh conditions.
Common Reducing Agents and Experimental Insights
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones in the presence of other reducible functional groups like nitro groups and esters. It is relatively inexpensive, easy to handle, and the reactions can typically be carried out in alcoholic solvents at or below room temperature.
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will readily reduce aldehydes, ketones, esters, and carboxylic acids. However, it will also reduce the nitro group, making it unsuitable for this specific transformation.
Diisobutylaluminium Hydride (DIBAL-H): While more commonly used for the reduction of esters to aldehydes, DIBAL-H can also reduce aldehydes to alcohols. It is a powerful reducing agent that requires careful temperature control.
For the synthesis of this compound, sodium borohydride is the reagent of choice due to its high chemoselectivity for the aldehyde in the presence of the nitro group.
Caption: Reduction of 2-Fluoro-6-nitrobenzaldehyde to this compound.
Route 2: Reduction of 2-Fluoro-6-nitrobenzoic Acid or its Ester
This route provides an alternative starting from the corresponding carboxylic acid, which may be more readily available or economical than the aldehyde. The direct reduction of a carboxylic acid to an alcohol requires a strong reducing agent, which can pose challenges for chemoselectivity. A more common and controlled approach involves the conversion of the carboxylic acid to an ester, followed by reduction.
Mechanistic Considerations
The reduction of a carboxylic acid or its ester to a primary alcohol is a more demanding transformation than the reduction of an aldehyde. Strong hydride donors are typically required.
Common Reducing Agents and Experimental Insights
Lithium Aluminum Hydride (LiAlH₄): As mentioned, LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids and esters. However, its lack of chemoselectivity towards the nitro group makes it unsuitable.
Borane (BH₃): Borane complexes, such as BH₃·THF, are effective at reducing carboxylic acids in the presence of nitro groups. The reaction proceeds through the formation of an acyloxyborane intermediate which is subsequently reduced.
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is an excellent choice for the reduction of esters to primary alcohols. The reaction is typically carried out at low temperatures to control reactivity and side reactions. A procedure for the reduction of the isomeric methyl 2-fluoro-3-nitrobenzoate to (2-fluoro-3-nitrophenyl)methanol using DIBAL-H has been reported with high yield, suggesting this is a very effective method for the target molecule as well.[1]
Given the high yield and controlled nature of the reaction, the reduction of a methyl ester derivative of 2-fluoro-6-nitrobenzoic acid with DIBAL-H is a highly recommended approach.
Caption: Two-step synthesis of this compound from 2-Fluoro-6-nitrobenzoic acid.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Aldehyde Reduction | Route 2: Carboxylic Acid/Ester Reduction |
| Starting Material | 2-Fluoro-6-nitrobenzaldehyde | 2-Fluoro-6-nitrobenzoic acid or its ester |
| Key Reagents | Sodium Borohydride (NaBH₄) | Diisobutylaluminium Hydride (DIBAL-H) or Borane (BH₃·THF) |
| Typical Yield | >95% (estimated) | ~95%[1] |
| Reaction Conditions | Mild (0°C to room temperature) | Low temperature required (-78°C to 0°C) |
| Scalability | Excellent | Good, requires careful temperature control |
| Safety Considerations | NaBH₄ is relatively safe to handle. | DIBAL-H and Borane are pyrophoric and require handling under inert atmosphere. |
| Cost-Effectiveness | Dependent on the cost of the aldehyde. NaBH₄ is inexpensive. | Dependent on the cost of the acid. DIBAL-H and Borane are more expensive than NaBH₄. |
| Number of Steps | One step | One or two steps (if starting from the acid) |
Detailed Experimental Protocols
Protocol for Route 1: Reduction of 2-Fluoro-6-nitrobenzaldehyde
Materials:
-
2-Fluoro-6-nitrobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Protocol for Route 2: Reduction of Methyl 2-fluoro-6-nitrobenzoate
Materials:
-
Methyl 2-fluoro-6-nitrobenzoate
-
Anhydrous Toluene
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene)
-
Methanol
-
Saturated aqueous Rochelle's salt solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of methyl 2-fluoro-6-nitrobenzoate (1.0 eq) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), cool the mixture to -78°C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (2.5 eq, 1.0 M in toluene) dropwise via a syringe, maintaining the internal temperature below -70°C.
-
Stir the reaction mixture at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction back to -78°C and quench by the sequential slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]
Conclusion
Both the reduction of 2-fluoro-6-nitrobenzaldehyde and the reduction of a 2-fluoro-6-nitrobenzoic acid derivative are excellent methods for the synthesis of this compound, with both routes capable of providing high yields.
The choice between the two routes will likely be determined by the availability and cost of the starting materials. The aldehyde reduction is a simpler, one-step process with milder and safer reagents. The carboxylic acid/ester reduction, particularly with DIBAL-H, is also highly effective but requires more stringent reaction conditions, including low temperatures and the handling of pyrophoric reagents. For large-scale synthesis, the operational simplicity and safety of the sodium borohydride reduction may be advantageous, provided the starting aldehyde is accessible. For laboratory-scale synthesis, both routes are highly viable, and the choice can be made based on precursor availability.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Fluoro-6-nitrophenyl)methanol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2-Fluoro-6-nitrophenyl)methanol (CAS No. 1643-60-3). As a halogenated nitroaromatic compound, this substance requires meticulous handling and disposal to mitigate risks to laboratory personnel and the environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to foster a culture of safety and scientific integrity.
Section 1: Core Principles of Disposal: Hazard-Centric Risk Mitigation
The disposal of any chemical begins with a thorough understanding of its intrinsic hazards. This compound is not merely a chemical to be discarded; it is a hazardous substance whose properties dictate every step of its end-of-life management.
Inherent Hazards of the Compound: this compound is classified as a hazardous substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] The presence of both a nitro group and a halogen on an aromatic ring places it in a chemical class known for toxicity and environmental persistence.[4][5] The primary objective of this disposal protocol is to ensure zero exposure and prevent environmental release.
Key Chemical and Safety Data: The following table summarizes the essential identification and hazard information for this compound. This data is foundational for its safe handling and is required for proper waste labeling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonym(s) | 2-Fluoro-6-nitrobenzyl alcohol | [2] |
| CAS Number | 1643-60-3 | [2][6] |
| Molecular Formula | C₇H₆FNO₃ | [6] |
| Physical Form | Solid | [2] |
| GHS Pictogram |
(GHS07) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315, H319, H335 | [1][2][3] |
Section 2: Pre-Disposal Operations: A Framework for Safety
Proper disposal is not an isolated event but the culmination of safe handling practices. The following operational steps are mandatory before the disposal process begins to ensure personnel safety and regulatory compliance.
Engineering Controls and Personal Protective Equipment (PPE)
The primary route of exposure to this compound is through inhalation of dust and direct contact with skin or eyes. Therefore, all handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize respiratory exposure.
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over goggles if there is any risk of splashing.[4][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[4][8]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[4]
Waste Segregation: The Cornerstone of Chemical Safety
The single most critical step in laboratory waste management is rigorous segregation. Incompatible waste streams, when mixed, can result in violent chemical reactions, toxic gas release, or fire.
This compound waste must be collected in a container designated for HALOGENATED ORGANIC WASTE.
Do NOT mix this waste with:
This segregation prevents unforeseen reactions and ensures the waste can be handled appropriately by the final disposal facility, which will likely use high-temperature incineration—a method suitable for destroying stable halogenated compounds.[10][11]
Section 3: The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the direct actions required to dispose of this compound waste, from initial collection to final handoff to environmental health and safety professionals.
Step 1: Waste Collection
-
For Solid Waste: Collect pure this compound or contaminated items (e.g., weighing paper, gloves) in a dedicated, compatible primary container.
-
For Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a container designated for halogenated liquid waste. Ensure the solvent is compatible with the container material.
Step 2: Container Selection and Labeling
-
Container Type: Use a sturdy, leak-proof container with a tightly sealing cap.[12] For liquid waste, ensure the container material (e.g., borosilicate glass, HDPE) is chemically resistant to the solvent used.
-
Labeling: Proper labeling is a non-negotiable safety and regulatory requirement.[13] The label must be securely affixed and clearly legible, containing the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The CAS Number: "1643-60-3"
-
An accurate list of all components and their approximate percentages (including solvents).
-
The relevant hazard pictograms (GHS07 Exclamation Mark).
-
The accumulation start date and the name of the generating researcher/lab.
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container at or near the point of generation in a designated SAA.[13]
-
The container must be kept closed except when adding waste.[12]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) for all liquid waste containers to contain any potential leaks.[12]
Step 4: Arranging for Professional Disposal
-
Once the waste container is full (typically 75-80% capacity to allow for expansion) or has been stored for the maximum time allowed by your institution (e.g., 150 days), arrange for pickup.[13]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][5][14]
-
NEVER attempt to dispose of this chemical via the sanitary sewer (sink) or as regular trash.[5][12] This is illegal and environmentally irresponsible. Final disposal must be handled by a licensed hazardous waste contractor coordinated through your EHS office.
Section 4: Emergency Procedures
Spill Management
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[1][15]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][7]
-
Decontaminate the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team or EHS.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
Section 5: Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be treated as hazardous waste until properly decontaminated.[14]
-
Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste in your halogenated organic waste stream.[12] For a compound of this nature, it is best practice to collect all three rinses as hazardous waste.
-
Container Preparation: After rinsing, allow the container to air dry completely in a fume hood.
-
Final Disposal: Once dry, remove or deface the original label to prevent confusion.[16] Dispose of the container according to your institution's specific policy for decontaminated lab glass or plastic.
Disposal Process Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal.
References
- 1. aksci.com [aksci.com]
- 2. 2-Fluoro-6-nitrobenzyl alcohol | 1643-60-3 [sigmaaldrich.com]
- 3. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
A Comprehensive Guide to the Safe Handling of (2-Fluoro-6-nitrophenyl)methanol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2-Fluoro-6-nitrophenyl)methanol (CAS No. 1643-60-3).[1] As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following guidelines are synthesized from established safety protocols for structurally similar compounds and general chemical safety standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The recommendations herein are based on the hazard profiles of structurally related compounds, including 2-Fluoro-6-nitrobenzyl bromide, 2-Fluoro-6-nitrophenol, and (2-Fluoro-5-nitrophenyl)methanol.[2][3][4][5] It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care.
Immediate Safety Concerns and Core Precautions
This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[3][5] Therefore, adherence to stringent safety protocols is mandatory.
| Hazard Category | Anticipated Risk | Immediate Action |
| Eye Contact | Causes serious eye irritation, potentially leading to severe damage.[2][3][5] | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Causes skin irritation or burns.[2][3] | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4] |
| Inhalation | May cause respiratory irritation.[2][3] | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Harmful if swallowed.[2][4][5] | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE program is essential when handling this compound.[6] The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards.[7][8][9][10]
Core PPE Requirements
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect from splashes and spills.
-
Gloves: Chemical-resistant gloves are mandatory. Given the aromatic and potentially reactive nature of the compound, nitrile or neoprene gloves are recommended. Ensure to change gloves frequently and immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required to protect against splashes.[7] A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11][12][13][14][15]
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound will minimize risks and ensure a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2] The container should be kept tightly closed.
Handling and Use
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16][17]
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to an emergency is critical.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[2]
-
Skin Contact: Wash affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2]
In all cases of exposure, seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Characterization
-
Halogenated Organic Waste: As a fluorinated compound, this chemical should be disposed of as halogenated organic waste.[18]
-
Ignitability: While the flashpoint is not known, it should be handled as a potentially flammable material.[19]
Disposal Procedure
-
Collection: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[20][21]
-
Segregation: Do not mix with non-halogenated waste.[22]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.[21]
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
Under no circumstances should this chemical be disposed of down the drain. [19]
Conclusion
The safe handling of this compound requires a proactive and informed approach to safety. By understanding the potential hazards, utilizing the correct personal protective equipment, and adhering to established operational and disposal plans, researchers can minimize risks and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 8. Understand OSHA's Personal Protective Equipment Standards [constructionbusinessowner.com]
- 9. osha.gov [osha.gov]
- 10. safetyculture.com [safetyculture.com]
- 11. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. restoredcdc.org [restoredcdc.org]
- 13. nrc.gov [nrc.gov]
- 14. cpwr.com [cpwr.com]
- 15. labelmaster.com [labelmaster.com]
- 16. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 17. methanex.com [methanex.com]
- 18. nipissingu.ca [nipissingu.ca]
- 19. safety.pitt.edu [safety.pitt.edu]
- 20. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 21. mtu.edu [mtu.edu]
- 22. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
